Benzenethionosulfonic acid sodium salt
Description
The exact mass of the compound Benzenesulfonothioic acid, sodium salt is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfur Acids - Sulfonic Acids - Thiosulfonic Acids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
1887-29-2 |
|---|---|
Molecular Formula |
C6H6NaO2S2 |
Molecular Weight |
197.2 g/mol |
IUPAC Name |
sodium;oxido-oxo-phenyl-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/C6H6O2S2.Na/c7-10(8,9)6-4-2-1-3-5-6;/h1-5H,(H,7,8,9); |
InChI Key |
MRIMYZGCZDCZAE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=S)[O-].[Na+] |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=S)[O-].[Na+] |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=S)O.[Na] |
Other CAS No. |
1887-29-2 |
Synonyms |
enzenethiosulfonate benzenethiosulfonic acid |
Origin of Product |
United States |
Foundational & Exploratory
Benzenethionosulfonic Acid Sodium Salt: A Technical Overview of a Niche Thiosulfonate
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the known chemical properties of benzenethionosulfonic acid sodium salt. While this compound is noted in chemical literature and available commercially, detailed experimental protocols, extensive spectroscopic characterizations, and in-depth biological studies are not widely available in the public domain. This document consolidates the existing data and provides context based on the broader class of aryl thiosulfonates.
Core Chemical and Physical Properties
This compound, also known as sodium benzenethiosulfonate, is an organosulfur compound with the chemical formula C₆H₅NaO₂S₂. It belongs to the class of thiosulfonates, which are characterized by the R-S(O)₂-S-R' functional group. In this case, it is the sodium salt of benzenethionosulfonic acid.
Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. It is important to note that some of this data is based on calculations and may not have been experimentally verified.
| Property | Value | Source |
| CAS Number | 1887-29-2 | [1] |
| Molecular Formula | C₆H₅NaO₂S₂ | [1] |
| Molecular Weight | 196.22 g/mol | |
| Melting Point | 275 °C (with decomposition) | |
| Appearance | Not specified (commercially available as a technical grade solid) | |
| Solubility | High solubility in aqueous environments is suggested. | [2] |
| Stability | Stable under normal conditions, but may be hygroscopic. | [1] |
| InChI Key | BZHOWMPPNDKQSQ-UHFFFAOYSA-M | |
| SMILES | [Na+].[O-]S(=O)(=S)c1ccccc1 |
Synthesis and Reactivity
A plausible synthetic pathway could involve the controlled oxidation of a thiophenol derivative followed by salt formation, or the reaction of a sulfonyl chloride with a sulfide salt. A recent publication demonstrated the use of sodium benzenethiosulfonate as a starting material for the synthesis of 1,3-dibenzenesulfonylpolysulfane (DBSPS) by reacting it with acetyl chloride, indicating its utility as a reagent in further chemical synthesis.[3]
The reactivity of this compound is characterized by the thiosulfonate group. It can act as a nucleophile and is used in reactions to prepare thiol compounds.[2] The sulfur-sulfur bond in the thiosulfonate moiety is susceptible to cleavage by nucleophiles, making it a useful synthon in organic chemistry.
Logical Synthesis Workflow
The following diagram illustrates a generalized, logical workflow for the potential synthesis of this compound, based on common reactions in organosulfur chemistry.
Caption: A potential synthesis route for this compound.
Experimental Protocols
General Analytical Approach
Specific, validated analytical methods for the routine analysis of this compound are not detailed in the available literature. However, based on the analysis of related thiosulfinates and thiosulfonates, High-Performance Liquid Chromatography (HPLC) would be a suitable technique.[4][5] A reversed-phase C18 column with a suitable mobile phase, likely a buffered aqueous-organic mixture, and UV detection would be a logical starting point for method development.
Hypothetical Analytical Workflow
The following diagram outlines a hypothetical workflow for the analysis of this compound using HPLC.
References
- 1. Sodium benzenethiosulfonate | C6H6NaO2S2+ | CID 54607343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fao.org [fao.org]
- 3. Synthesis of 1,3-Dibenzenesulfonylpolysulfane (DBSPS) and Its Application in the Preparation of Aryl Thiosulfonates from Boronic Acids [organic-chemistry.org]
- 4. HPLC analysis of allicin and other thiosulfinates in garlic clove homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
What is the mechanism of action of Benzenethionosulfonic acid sodium salt?
Disclaimer: This technical guide details the general mechanism of action attributed to the thiosulfonate class of compounds. Extensive research has not yielded specific data regarding the mechanism of action for Benzenethionosulfonic acid sodium salt. The information presented herein is based on the known biological activities of structurally related thiosulfonate compounds and should be interpreted with this context in mind.
Introduction
Thiosulfonates are a class of organosulfur compounds characterized by the functional group R-S(O)₂-S-R'. These molecules have garnered significant interest in the scientific community for their diverse biological activities. This guide provides an in-depth exploration of the known mechanisms of action for thiosulfonates, focusing on their anticancer, antimicrobial, and antioxidant properties. The content is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this promising class of compounds.
Core Mechanism of Action: Thiol-Disulfide Exchange
The predominant mechanism underlying the biological effects of thiosulfonates is their ability to participate in thiol-disulfide exchange reactions. The thiosulfonate bond possesses an electrophilic sulfur atom that readily reacts with nucleophilic thiol groups (-SH) found in biological molecules, most notably the cysteine residues of proteins. This interaction, often referred to as a "thio transfer," leads to the formation of a mixed disulfide and a sulfinic acid molecule. This covalent modification of proteins can alter their structure and function, thereby disrupting cellular processes.
Anticancer Activity: Targeting Protein Disulfide Isomerase
A significant body of research points to the potential of thiosulfonates as anticancer agents. One of the key mechanisms in this context is the inhibition of Protein Disulfide Isomerase (PDI).
Signaling Pathway of PDI Inhibition by Thiosulfonates
Figure 1: Proposed signaling pathway of PDI inhibition by thiosulfonates leading to apoptosis in cancer cells.
PDI is an enzyme crucial for the proper folding of proteins in the endoplasmic reticulum. Its active site contains highly reactive cysteine residues. Thiosulfonates can covalently bind to these cysteines, inactivating the enzyme.[1] This inhibition disrupts protein folding, leading to an accumulation of unfolded proteins and subsequent endoplasmic reticulum (ER) stress.[1] Prolonged ER stress activates pro-apoptotic signaling pathways, ultimately leading to programmed cell death in cancer cells.[1]
Antimicrobial Properties
Thiosulfonates have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The proposed mechanism of action is multifaceted and involves the disruption of essential cellular processes.
General Antimicrobial Mechanism
The electrophilic sulfur of the thiosulfonate group can react with essential microbial thiols, such as glutathione and cysteine-containing enzymes. This can lead to:
-
Enzyme Inactivation: Covalent modification of active site cysteines in enzymes involved in crucial metabolic pathways can inhibit their function, leading to microbial cell death.
-
Oxidative Stress: The reaction with thiols can disrupt the microbial redox balance, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components.
Antioxidant Effects
Paradoxically, while thiosulfonates can induce oxidative stress in microbes, some studies suggest they may also exhibit antioxidant properties in mammalian systems. This dual role is likely dependent on the specific cellular context and concentration of the compound. The proposed antioxidant mechanism involves the ability of thiosulfonates to scavenge free radicals and upregulate endogenous antioxidant defense systems.
Quantitative Data Summary
Due to the lack of specific studies on this compound, quantitative data on its biological activity is not available. The following table summarizes the types of quantitative data typically generated in studies of other thiosulfonate compounds.
| Biological Activity | Key Quantitative Metrics | Typical Range of Values (for various thiosulfonates) |
| Anticancer | IC₅₀ (Half-maximal inhibitory concentration) | Low to mid-micromolar (µM) range |
| Apoptosis Induction (% of apoptotic cells) | Varies significantly with cell line and concentration | |
| Antimicrobial | MIC (Minimum Inhibitory Concentration) | Varies from low µg/mL to >100 µg/mL |
| MBC (Minimum Bactericidal Concentration) | Typically 2-4 times the MIC | |
| Antioxidant | DPPH Radical Scavenging Activity (EC₅₀) | Varies depending on the specific thiosulfonate structure |
| ORAC (Oxygen Radical Absorbance Capacity) | Compound-specific values |
Experimental Protocols
Detailed experimental protocols for the biological evaluation of thiosulfonates are crucial for reproducible research. Below are representative methodologies for key experiments.
Determination of Anticancer Activity (MTT Assay)
A common method to assess the cytotoxic effects of a compound on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Experimental Workflow for MTT Assay
Figure 2: A generalized experimental workflow for determining the half-maximal inhibitory concentration (IC₅₀) of a thiosulfonate compound using the MTT assay.
Determination of Antimicrobial Activity (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of an antimicrobial agent can be determined using the broth microdilution method.
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared in a suitable growth medium.
-
Serial Dilution: The thiosulfonate compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature, time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Conclusion
The thiosulfonate class of compounds exhibits a range of promising biological activities, primarily driven by their reactivity towards biological thiols. While the specific mechanism of action for this compound remains to be elucidated, the general principles of thiol-disulfide exchange leading to enzyme inhibition, disruption of protein folding, and induction of oxidative stress provide a solid framework for future investigations. Further research is warranted to explore the therapeutic potential of this and other thiosulfonate derivatives.
References
An In-depth Technical Guide on the Synthesis and Characterization of Benzenethionosulfonic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Benzenethionosulfonic Acid Sodium Salt, a key intermediate in various chemical manufacturing processes, including the synthesis of certain pesticides. This document details the chemical properties, a plausible synthesis pathway, and the analytical techniques used for its characterization, presenting quantitative data in a structured format for ease of reference.
Chemical Identity and Physical Properties
This compound, also known as sodium benzenesulfonothioate or sodium phenylthiosulfonate, is an organosulfur compound with the chemical formula C₆H₅NaO₂S₂. It is commercially available, often in a technical grade of approximately 85% purity, as well as in higher purity forms (≥99.0%) for more sensitive applications.
| Property | Value | Reference |
| CAS Number | 1887-29-2 | [1][2] |
| Molecular Formula | C₆H₅NaO₂S₂ | [1][2] |
| Molecular Weight | 196.22 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 275 °C (with decomposition) | [1][4] |
| Purity (Technical Grade) | ~85% | [1][4] |
| Purity (High Grade) | ≥99.0% | [3] |
| Loss on Drying | ≤0.5% | [3] |
Synthesis of this compound
A proposed reaction scheme is the nucleophilic substitution of the chloride on benzenesulfonyl chloride by a hydrosulfide or sulfide anion.
Reaction:
C₆H₅SO₂Cl + Na₂S → C₆H₅SO₂SNa + NaCl
This reaction would likely be carried out in a suitable solvent, such as an alcohol or an aqueous-organic mixture, under controlled temperature conditions to manage the exothermic nature of the reaction and minimize side product formation.
Experimental Protocol: A Plausible Synthesis
The following is a generalized, hypothetical protocol based on common organic synthesis techniques for related compounds. This protocol should be optimized and validated under appropriate laboratory conditions.
Materials:
-
Benzenesulfonyl chloride
-
Sodium sulfide nonahydrate
-
Ethanol
-
Deionized water
-
Diethyl ether (for washing)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium sulfide nonahydrate in a minimal amount of deionized water.
-
To this solution, add ethanol to create a hydroalcoholic solvent system.
-
Slowly add benzenesulfonyl chloride to the stirred solution at room temperature. An exothermic reaction may be observed. Maintain the temperature with an ice bath if necessary.
-
After the addition is complete, heat the reaction mixture to reflux for a specified period to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then further in an ice bath to precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol and then diethyl ether to remove unreacted starting materials and byproducts.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
Dry the purified this compound under vacuum to a constant weight.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are infrared spectroscopy and melting point determination. While publicly available NMR data is scarce, a hypothetical characterization workflow is presented.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonyl group (S=O), the thiosulfonate group (S-S), and the benzene ring.
| Functional Group | Expected Wavenumber Range (cm⁻¹) |
| S=O stretch (asymmetric) | 1300-1350 |
| S=O stretch (symmetric) | 1120-1160 |
| S-S stretch | 400-500 |
| C-H stretch (aromatic) | 3000-3100 |
| C=C stretch (aromatic) | 1450-1600 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.
-
¹H NMR: The proton NMR spectrum of the phenyl group is expected to show signals in the aromatic region (typically 7.0-8.0 ppm). The protons ortho to the thiosulfonate group would likely be the most downfield due to the electron-withdrawing nature of the SO₂S group.
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the benzene ring. The carbon atom directly attached to the thiosulfonate group would be expected to have a chemical shift in the range of 140-150 ppm.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for determining the purity of the compound and for quantitative analysis. A reversed-phase HPLC method with a suitable C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be appropriate. Detection is typically performed using a UV detector at a wavelength where the benzene ring absorbs, such as 254 nm.
Visualizing Workflows and Pathways
To better illustrate the processes involved in the synthesis and characterization of this compound, the following diagrams are provided in the DOT language.
Caption: A generalized workflow for the synthesis of this compound.
Caption: A typical workflow for the characterization of a synthesized chemical compound.
Applications and Relevance
This compound is a crucial intermediate in the agrochemical industry.[3] Its primary documented use is in the synthesis of the insecticide Bensultap.[3] The purity and characterization of this intermediate are critical to ensure the efficacy and safety of the final active ingredient. Professionals in drug development may also encounter thiosulfonate functionalities in various bioactive molecules, making the understanding of their synthesis and characterization relevant to the broader field of medicinal chemistry.
Conclusion
This technical guide has provided a detailed overview of the synthesis and characterization of this compound. While a specific, publicly available, detailed synthesis protocol is elusive, a plausible and logical pathway has been proposed based on established chemical principles. The characterization data, including physical properties and spectroscopic expectations, offer a solid foundation for researchers and professionals working with this important chemical intermediate. The provided workflows offer a clear visual representation of the key processes involved.
References
Navigating the Solubility Landscape of Benzenethionosulfonic Acid Sodium Salt in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the solubility of benzenethionosulfonic acid sodium salt in organic solvents, a critical parameter for its application in research and pharmaceutical development. A comprehensive search of available scientific literature reveals a notable absence of quantitative solubility data for this specific compound. This guide, therefore, provides the available physicochemical properties of this compound, qualitative solubility information for the closely related and structurally similar compound, benzenesulfonic acid sodium salt, and a detailed, generalized experimental protocol for determining the solubility of sparingly soluble organic salts. Furthermore, a visual workflow is presented to guide researchers in solubility determination experiments.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₅NaO₂S₂ |
| Molecular Weight | 196.22 g/mol |
| Melting Point | 275 °C (decomposes)[1] |
| Appearance | Not specified in available literature |
Solubility Profile: Insights from a Structurally Related Compound
In the absence of specific data for this compound, qualitative solubility information for the analogous compound, benzenesulfonic acid sodium salt (CAS Number: 515-42-4), can offer some initial insights. It is crucial to note that while structurally similar, the presence of the additional sulfur atom in this compound will influence its polarity and, consequently, its solubility characteristics. The data for benzenesulfonic acid sodium salt should therefore be considered as an indicative reference only.
| Solvent | Qualitative Solubility of Benzenesulfonic Acid Sodium Salt |
| Water | Soluble[2][3][4] |
| Hot Water | Soluble[2] |
| Ethanol | Slightly soluble[2] |
| Hot Ethanol | Slightly soluble[2] |
Experimental Protocol for Determining Organic Salt Solubility
For researchers seeking to determine the precise solubility of this compound in specific organic solvents, the following generalized experimental protocol, based on the widely used equilibrium shake-flask method, is recommended.[5][6]
Objective: To determine the equilibrium solubility of a sparingly soluble organic salt in a given organic solvent at a specific temperature.
Materials and Equipment:
-
This compound (solute)
-
Organic solvent of interest (e.g., methanol, ethanol, acetone, etc.)
-
Analytical balance
-
Scintillation vials or flasks with secure caps
-
Constant temperature incubator shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other appropriate analytical instrumentation for quantification)
-
Reference standards of the solute
Procedure:
-
Preparation of the Solid: Ensure the this compound is a fine, homogenous powder to maximize surface area and facilitate dissolution.
-
Addition of Excess Solid: Add an excess amount of the salt to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.
-
Solvent Addition: Accurately dispense a known volume of the pre-equilibrated organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them in a constant temperature shaker or water bath set to the desired experimental temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The required equilibration time should be determined empirically by taking measurements at different time points until the concentration of the dissolved salt remains constant.[5]
-
Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a chemically compatible syringe filter to remove all undissolved particles. This step is critical to prevent artificially high solubility readings.
-
Sample Dilution: Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method (or other suitable analytical technique) to determine the concentration of the dissolved salt.
-
Data Analysis: Calculate the solubility of the this compound in the organic solvent, typically expressed in mg/mL or mol/L. The experiment should be performed in triplicate to ensure the reliability of the results.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of an organic salt.
Caption: Experimental workflow for determining the solubility of an organic salt.
Conclusion
While a definitive quantitative solubility profile for this compound in various organic solvents remains to be established in the scientific literature, this guide provides a framework for researchers to approach this challenge. By leveraging the provided physicochemical data, understanding the qualitative behavior of a related compound, and implementing a robust experimental protocol, scientists and drug development professionals can systematically determine the solubility of this compound in solvents relevant to their specific applications. The generation of such data will be a valuable contribution to the broader scientific community.
References
- 1. Benzenethionosulfonic acid technical grade, 85 1887-29-2 [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. Cas 515-42-4,Benzenesulfonic acid sodium salt | lookchem [lookchem.com]
- 4. Sodium benzenesulfonate Benzenesulfonic acid sodium salt [sigmaaldrich.com]
- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Stability and Storage of Benzenethionosulfonic Acid Sodium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the stability and appropriate storage conditions for Benzenethionosulfonic Acid Sodium Salt (CAS Number: 1887-29-2). This document is intended to serve as a valuable resource for professionals in research, development, and quality control who handle this compound. Due to the limited availability of specific stability and degradation data for this particular salt in publicly accessible literature, this guide combines available information with general principles of thiosulfonate chemistry and standard pharmaceutical stability testing protocols.
Chemical and Physical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.
| Property | Value | Source |
| Chemical Name | Sodium benzenesulfonothioate | [1] |
| Synonyms | Sodium phenylthiosulfonate | [1] |
| CAS Number | 1887-29-2 | [1][2][3][4] |
| Molecular Formula | C₆H₅NaO₂S₂ | [5] |
| Molecular Weight | 196.22 g/mol | [2][5] |
| Appearance | Solid | [5] |
| Melting Point | 275 °C (with decomposition) | [2] |
| Assay | 85% (Technical Grade) | [2] |
Stability Profile
The stability of a chemical entity is its capacity to remain within established specifications to maintain its identity, strength, quality, and purity. Stability studies are crucial for determining appropriate storage conditions and shelf-life.
General Stability
This compound is a combustible solid.[2] Information from supplier data indicates that the technical grade material has a melting point of 275 °C with decomposition, suggesting that it is thermally sensitive at elevated temperatures.[2]
Thermal Stability
Photostability
Specific photostability studies on this compound have not been identified in the reviewed literature. However, aryl thiosulfonates can be susceptible to photodegradation. A study on the photocatalytic destruction of a different thiosulfonate compound, diisopropylaminoethyl 4-methylbenzenethiosulfonate, showed that it undergoes degradation upon exposure to light, with cleavage of the S-S bond being a major pathway.[6] This suggests that this compound may also be light-sensitive and should be protected from light.
Hydrolytic Stability
The hydrolytic stability of this compound is a critical parameter, particularly for its handling in solution. Thiosulfonates, also known as Bunte salts, are known to undergo hydrolysis, especially under acidic conditions, to yield a thiol and bisulfate.[7][8][9][10] The rate and mechanism of hydrolysis can be influenced by pH. One study on the hydrolysis of cysteine thiosulfinate ester, a related compound, demonstrated pH-dependent hydrolysis kinetics.[11]
Recommended Storage and Handling
Based on the available safety data sheets and general chemical principles, the following storage and handling conditions are recommended for this compound.
Storage Conditions:
-
Container: Store in a tightly closed container.
-
Environment: Keep in a dry, cool, and well-ventilated place.[12][13][14]
-
Moisture: Protect from moisture.
-
Light: Protect from light.[13]
Handling Precautions:
-
Avoid dust formation.
-
Ensure adequate ventilation.
-
Wear appropriate personal protective equipment (PPE), including gloves and eye protection.
-
Wash hands thoroughly after handling.[12]
Potential Degradation Pathways
While specific degradation pathways for this compound have not been elucidated, based on the chemistry of thiosulfonates, the following general degradation routes can be postulated:
Caption: Postulated degradation pathways for this compound.
Experimental Protocols for Stability Assessment
Due to the absence of specific published stability-indicating methods for this compound, this section outlines a general approach based on established principles of forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines. These protocols would need to be validated for this specific compound.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method.[15][16][17][18]
Caption: General workflow for forced degradation studies.
5.1.1. Hydrolytic Degradation:
-
Acidic Conditions: Dissolve the compound in a suitable solvent and treat with an acid (e.g., 0.1 N HCl) at a controlled temperature (e.g., 60 °C) for a defined period.
-
Basic Conditions: Dissolve the compound in a suitable solvent and treat with a base (e.g., 0.1 N NaOH) at a controlled temperature (e.g., 60 °C) for a defined period.
-
Neutral Conditions: Dissolve the compound in water at a controlled temperature (e.g., 60 °C) for a defined period.
5.1.2. Oxidative Degradation:
-
Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a defined period.
5.1.3. Thermal Degradation:
-
Expose a solid sample of the compound to dry heat at an elevated temperature (e.g., 80 °C) for a defined period.
5.1.4. Photolytic Degradation:
-
Expose a solution and a solid sample of the compound to a controlled light source (e.g., UV and visible light) as per ICH Q1B guidelines.
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.
Proposed HPLC Method Parameters (to be developed and validated):
-
Column: A reversed-phase column (e.g., C18) would be a suitable starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol) would likely be required to separate polar and non-polar compounds.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants absorb. Diode array detection (DAD) would be beneficial for peak purity analysis.
-
Quantification: Ion chromatography could also be explored for the quantification of thiosulfate and sulfate ions.[19][20][21][22]
Conclusions and Future Work
The available information on the stability of this compound is limited, primarily consisting of general storage recommendations from safety data sheets and a melting point with decomposition. Based on the known chemistry of the thiosulfonate functional group, the compound is likely susceptible to degradation by hydrolysis, photolysis, and thermal stress.
To establish a comprehensive stability profile, further research is imperative. This should include:
-
Systematic forced degradation studies to identify and characterize degradation products.
-
Development and validation of a robust, stability-indicating analytical method (e.g., HPLC).
-
Long-term and accelerated stability studies under various storage conditions to determine the shelf-life and optimal storage parameters.
This technical guide serves as a starting point for researchers and professionals working with this compound, providing a framework for safe handling and a roadmap for future stability investigations.
References
- 1. BENZENETHIONOSULFONIC ACID, SODIUM SALT - Safety Data Sheet [chemicalbook.com]
- 2. Benzenethionosulfonic acid technical grade, 85 1887-29-2 [sigmaaldrich.com]
- 3. Benzenethionosulfonic acid technical grade, 85 1887-29-2 [sigmaaldrich.com]
- 4. SID 24864056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. Thiol - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Reactive sulfur species: kinetics and mechanism of the hydrolysis of cysteine thiosulfinate ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Benzenesulfonic acid sodium salt(515-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
- 15. rjptonline.org [rjptonline.org]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 18. pharmtech.com [pharmtech.com]
- 19. Determination of thiosulfate in body fluids by GC and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. lcms.labrulez.com [lcms.labrulez.com]
- 21. Quantitation of sulfate and thiosulfate in clinical samples by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. tools.thermofisher.com [tools.thermofisher.com]
Benzenethionosulfonic acid sodium salt molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, formula, and known properties of benzenethionosulfonic acid sodium salt. The information is intended to support research and development activities, particularly in the fields of organic synthesis and agrochemicals.
Molecular Structure and Formula
This compound is an organosulfur compound. Its structure consists of a benzene ring attached to a thionosulfonate group, with a sodium cation.
Molecular Formula: C₆H₅NaO₂S₂
Chemical Identifiers:
-
CAS Number: 1887-29-2[1]
-
Molecular Weight: 196.22 g/mol [1]
-
SMILES String: [Na+].[O-]S(=O)(=S)c1ccccc1[1]
The molecular structure of this compound is visualized in the diagram below.
Caption: Molecular Structure of this compound
Physicochemical Properties
This compound is typically available as a technical grade solid with an assay of 85% or as a high-purity (≥99.0%) white crystalline solid.[1][2] Limited quantitative data on its physicochemical properties is available in publicly accessible literature.
| Property | Value | Reference |
| Appearance | White crystalline powder | [2] |
| Melting Point | 275 °C (decomposes) | [1] |
| Loss on Drying | ≤0.5% | [2] |
Experimental Protocols
The workflow for its primary application is illustrated below.
Caption: Role in Bensultap Synthesis
Analytical Methods
Specific analytical methods for the quantitative determination of this compound are not extensively documented in public literature. However, for the structurally similar compound, benzenesulfonic acid, ion chromatography with suppressed conductivity detection is a common analytical technique. This method would likely be adaptable for the analysis of this compound, potentially with modifications to the mobile phase and column to optimize separation.
Applications in Research and Development
The primary documented application of this compound is as a crucial building block in the synthesis of the insecticide Bensultap.[2] Its chemical structure, featuring a reactive thionosulfonate group, may also make it a subject of interest for further research in the development of novel organic compounds and materials.
References
An In-depth Technical Guide to CAS Number 1887-29-2: Sodium Benzenethiosulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical entity associated with CAS number 1887-29-2, identified as Sodium Benzenethiosulfonate. While not a biologically active agent itself, its significance to the fields of medicinal chemistry and drug development lies in its utility as a versatile synthetic reagent. This document details its chemical and physical properties, primary applications in organic synthesis, and provides a representative experimental protocol for its conversion and subsequent use in the synthesis of biologically relevant sulfonamide scaffolds.
Chemical Identity and Properties
Sodium Benzenethiosulfonate is an organosulfur compound with the molecular formula C₆H₅NaO₂S₂.[1] It is primarily recognized as a valuable reagent in organic chemistry for the introduction of thiol moieties.[1][2]
Quantitative Data Summary
The key physical and chemical properties of Sodium Benzenethiosulfonate are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| IUPAC Name | sodium;benzenethiosulfonate | [1] |
| Synonyms | Sodium phenylthiosulfonate, NaPTS | [1] |
| CAS Number | 1887-29-2 | [1] |
| Molecular Formula | C₆H₅NaO₂S₂ | [1] |
| Molecular Weight | 196.22 g/mol | [1] |
| Melting Point | 275 °C (decomposes) | [3] |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in water | - |
| InChI Key | BZHOWMPPNDKQSQ-UHFFFAOYSA-M | [1] |
Applications in Organic Synthesis
The primary utility of Sodium Benzenethiosulfonate in a research and development setting is as a precursor for the synthesis of various sulfur-containing organic molecules. Its reactivity allows for the controlled introduction of sulfonyl groups, which are key components in a wide range of biologically active compounds.
While Sodium Benzenethiosulfonate itself does not exhibit significant biological activity, it serves as a crucial starting material for the synthesis of molecules that do. A prominent example is its role in the preparation of sulfonamides, a class of compounds with a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Synthetic Workflow: From Sodium Benzenethiosulfonate to a Biologically Relevant Sulfonamide
To illustrate the utility of Sodium Benzenethiosulfonate in drug discovery and development, this section outlines a representative multi-step synthesis to produce a sulfonamide. The overall workflow involves two key stages:
-
Conversion to a Reactive Intermediate: Sodium Benzenethiosulfonate is first converted to a more reactive species, such as benzenesulfonyl chloride.
-
Sulfonamide Formation: The resulting intermediate is then reacted with an amine to form the desired sulfonamide.
The following diagram, generated using the DOT language, visualizes this synthetic pathway.
Experimental Protocols
This section provides a detailed, two-stage experimental protocol for the synthesis of a representative sulfonamide, N-benzylbenzenesulfonamide, starting from Sodium Benzenethiosulfonate.
Stage 1: Synthesis of Benzenesulfonyl Chloride from Sodium Benzenethiosulfonate
This protocol is adapted from established methods for the conversion of benzenesulfonate salts to benzenesulfonyl chloride.[4][5][6]
Materials:
-
Sodium Benzenethiosulfonate (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.2 eq)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, combine finely divided Sodium Benzenethiosulfonate and phosphorus oxychloride.
-
Fit the flask with a reflux condenser and heat the mixture under reflux. The reaction progress can be monitored by the cessation of HCl gas evolution.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully add the reaction mixture to ice-water to quench the excess phosphorus oxychloride.
-
The crude benzenesulfonyl chloride will separate as an oily layer. Separate the organic layer and wash it with cold water.
-
The crude product can be purified by distillation under reduced pressure to yield pure benzenesulfonyl chloride.
Stage 2: Synthesis of N-Benzylbenzenesulfonamide from Benzenesulfonyl Chloride
This protocol is adapted from the work of Yang et al. (2018), which describes the synthesis of sulfonamides from sodium sulfinates. The principle is directly applicable to the use of benzenesulfonyl chloride.[2]
Materials:
-
Benzenesulfonyl chloride (from Stage 1) (1.0 eq)
-
Benzylamine (1.0 eq)
-
Iodine (I₂) (0.5 eq)
-
Ethanol (as solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
10% Sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add benzenesulfonyl chloride and iodine. Stir the mixture at room temperature for 20 minutes.
-
Add ethanol to the flask, followed by the dropwise addition of benzylamine.
-
Continue to stir the resulting solution at room temperature for 3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, add 10% sodium thiosulfate solution to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue can be purified by flash chromatography on silica gel to yield pure N-benzylbenzenesulfonamide.
Conclusion
Sodium Benzenethiosulfonate (CAS 1887-29-2) is a valuable and versatile reagent in organic synthesis. While it lacks direct biological activity, its utility as a precursor for the synthesis of sulfonamides and other sulfur-containing compounds makes it a relevant and important tool for researchers, scientists, and professionals in the field of drug development. The synthetic pathways and protocols outlined in this guide provide a framework for its application in the creation of novel molecules with potential therapeutic value.
References
- 1. Sodium benzenethiosulfonate | C6H6NaO2S2+ | CID 54607343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Sodium benzenesulfonate - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Hygroscopic Nature and Handling of Aromatic Sulfonate Salts, with a Focus on Benzenesulfonic Acid Sodium Salt
This technical guide is intended for researchers, scientists, and professionals in drug development who work with hygroscopic materials. It provides an in-depth overview of the challenges associated with the hygroscopic nature of compounds like benzenesulfonic acid sodium salt and offers detailed protocols for their handling, storage, and analysis.
Introduction to Hygroscopicity in Aromatic Sulfonate Salts
Hygroscopicity is the property of a substance to attract and hold water molecules from the surrounding environment. This is a critical consideration in the handling and formulation of many chemical compounds, particularly salts. For aromatic sulfonate salts such as benzenesulfonic acid sodium salt, the presence of a polar sulfonate group and a sodium counter-ion contributes to its affinity for atmospheric moisture.
The absorption of water can have significant consequences for the material, including:
-
Physical Changes: Caking, clumping, or deliquescence (dissolving in the absorbed water) can occur, which can impede handling and weighing.
-
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, impacting the purity and stability of the compound.
-
Inaccurate Dosing: The absorption of water increases the weight of the material, leading to inaccuracies in concentration when preparing solutions.
Benzenesulfonic acid sodium salt is consistently identified as a hygroscopic, and in some cases deliquescent, solid.[1] This necessitates specific handling and storage procedures to maintain its integrity.
Physicochemical Properties of Benzenesulfonic Acid Sodium Salt
The following table summarizes key physicochemical properties of benzenesulfonic acid sodium salt, compiled from various sources.
| Property | Value | Citations |
| Chemical Formula | C₆H₅NaO₃S | [2][3] |
| Molecular Weight | 180.16 g/mol | [2] |
| Appearance | White to off-white crystalline powder or flakes | [2][4] |
| Melting Point | >300 °C, 450 °C | [2][4] |
| Density | 1.124 g/mL at 25 °C | [2][4] |
| Solubility | Soluble in water, soluble in hot water, slightly soluble in ethanol. | [2][4] |
| Stability | Stable under recommended storage conditions. | [2][4][5] |
| Hygroscopic Nature | Hygroscopic | [2][4][5][6] |
| Incompatibilities | Strong oxidizing agents. | [2][4][5] |
Experimental Protocol: Gravimetric Determination of Hygroscopicity
While specific quantitative data on the hygroscopicity of benzenesulfonic acid sodium salt is not available in the cited literature, a general experimental protocol can be followed to determine the hygroscopic nature of a solid compound. Dynamic Vapor Sorption (DVS) is a sophisticated method for this purpose, but a simpler gravimetric method can be employed for a general assessment.[][8]
Objective: To quantify the moisture uptake of a solid compound at a specific relative humidity (RH) and temperature.
Materials:
-
Analytical balance (readable to at least 0.1 mg)
-
Controlled humidity chamber or a desiccator with a saturated salt solution to maintain a specific RH.
-
Shallow weighing dishes (e.g., glass petri dishes)
-
Spatula
-
The solid compound to be tested.
Procedure:
-
Preparation: Place a saturated salt solution in the bottom of a desiccator to create a constant RH environment. For example, a saturated solution of sodium chloride will maintain an RH of approximately 75% at room temperature. Allow the chamber to equilibrate for at least 24 hours.
-
Sample Preparation: Dry the test compound to a constant weight in a vacuum oven at a suitable temperature that does not cause decomposition. This will serve as the initial dry weight.
-
Initial Weighing: Accurately weigh a clean, dry weighing dish. Add approximately 1-2 grams of the dried compound to the dish and record the exact weight of the compound (W_initial).
-
Exposure: Place the weighing dish containing the sample into the controlled humidity chamber.
-
Data Collection: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, and 48 hours), quickly remove the weighing dish from the chamber and re-weigh it. Record the weight (W_t). Minimize the time the sample is exposed to the ambient laboratory environment during weighing.[9]
-
Equilibrium: Continue to take measurements until the weight of the sample becomes constant (i.e., the difference between two consecutive readings is negligible), indicating that equilibrium has been reached.
-
Calculation: The percentage of water absorbed (%W) at each time point is calculated using the following formula:
%W = [(W_t - W_initial) / W_initial] * 100
Data Presentation: The results can be presented in a table showing the percentage of weight gain over time and in a graph plotting % weight gain versus time to visualize the rate of moisture absorption.
Handling and Storage of Hygroscopic Powders
Proper handling and storage are crucial for maintaining the quality of hygroscopic materials.[6][9] The following workflow outlines the best practices for managing hygroscopic compounds in a laboratory setting.
Caption: Workflow for handling hygroscopic materials.
Key Handling and Storage Recommendations:
-
Storage: Keep containers of benzenesulfonic acid sodium salt tightly closed and store them in a dry, cool, and well-ventilated place.[6] Storing under an inert atmosphere can also be beneficial.
-
Dispensing: When weighing or transferring the material, minimize its exposure to the atmosphere. Work quickly and efficiently.[9] For highly sensitive applications, consider using a glove box with a controlled, low-humidity environment.[10]
-
Containers: Use containers with tight-fitting lids. After dispensing the required amount, reseal the container immediately.
-
Desiccation: For long-term storage or before use, keeping the material in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) can help maintain its anhydrous state.[6][10]
-
Spills: Clean up any spills of hygroscopic materials promptly, as they will attract moisture and can create a slip hazard or a corrosive puddle, depending on the substance.[6]
Conclusion
The hygroscopic nature of aromatic sulfonate salts like benzenesulfonic acid sodium salt presents significant challenges in a research and development setting. Understanding these challenges and implementing rigorous handling and storage protocols are essential for ensuring the accuracy of experimental results and maintaining the long-term stability and integrity of the compound. By following the guidelines outlined in this technical guide, researchers can effectively mitigate the risks associated with moisture absorption and ensure the reliable use of these important chemical reagents.
References
- 1. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]
- 2. Cas 515-42-4,Benzenesulfonic acid sodium salt | lookchem [lookchem.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. chembk.com [chembk.com]
- 5. Benzenesulfonic acid sodium salt | 515-42-4 [chemicalbook.com]
- 6. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 8. quora.com [quora.com]
- 9. tutorchase.com [tutorchase.com]
- 10. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
The Dawn of Aromatic Thiosulfonates: A Journey from Obscure Discovery to Therapeutic Promise
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic thiosulfonates, a unique class of organosulfur compounds characterized by a distinctive -SO₂-S- linkage, have carved a significant niche in the landscape of modern chemistry and pharmacology. From their early, somewhat obscured, discovery rooted in the rich history of 19th-century organosulfur chemistry to their current status as promising therapeutic agents, the journey of these molecules is one of scientific curiosity and expanding application. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of aromatic thiosulfonates, with a particular focus on their quantitative properties and mechanisms of action.
I. Historical Perspective: Unearthing the Origins
While pinpointing a single, definitive moment of discovery for aromatic thiosulfonates is challenging, their emergence is intrinsically linked to the foundational explorations of organosulfur chemistry in the 19th century. Early investigations into the oxidation of thiols and disulfides likely produced these compounds, though they may not have been immediately identified or well-characterized. The systematic study of sulfonyl derivatives and the reactions of sulfonyl chlorides with various nucleophiles laid the groundwork for the intentional synthesis of thiosulfonates. It was through the persistent efforts of chemists in the late 19th and early 20th centuries that these compounds were definitively synthesized and their structures elucidated, paving the way for future investigations into their reactivity and utility.
II. Synthetic Methodologies: Crafting the Core Structure
The synthesis of aromatic thiosulfonates has evolved significantly, with numerous methods now available to researchers. These can be broadly categorized into several key approaches, each with its own advantages and substrate scope.
Key Synthetic Pathways
A logical workflow for the common synthetic approaches to aromatic thiosulfonates is outlined below:
Caption: Common synthetic routes to aromatic thiosulfonates.
Detailed Experimental Protocols
Protocol 1: Synthesis of Diaryl Thiosulfonates from Thiols via Disulfide Intermediate
This two-step protocol first involves the oxidation of an aromatic thiol to the corresponding diaryl disulfide, followed by further oxidation to the diaryl thiosulfonate.
-
Step 1: Synthesis of Diaryl Disulfide
-
Dissolve the halogenated thiol (7 mmol) in anhydrous acetonitrile (23 mL).
-
Add silver nitrate (7.7 mmol) and boron trifluoride etherate (0.8 mL) dropwise to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC (hexane/EtOAc 9:1).
-
After 24 hours, quench the reaction with ice.
-
Extract the product with ethyl acetate. The organic layer is then washed with distilled water and brine, dried over magnesium sulfate, and filtered. The solvent is removed under reduced pressure to yield the diaryl disulfide.[1]
-
-
Step 2: Oxidation to Diaryl Thiosulfonate
-
Dissolve the diaryl disulfide (1 mmol) in dichloromethane (10 mL).
-
Add a suitable oxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) (1.1 mmol), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure diaryl thiosulfonate.
-
Protocol 2: One-Pot Synthesis of Diaryl Thiosulfonates from Thiols
This method provides a more direct route from thiols to thiosulfonates.
-
Dissolve the halogenated thiol (32 mmol) in anhydrous acetonitrile.
-
Add freshly prepared aluminum dihydrogen phosphate (0.16 mmol) and concentrated nitric acid (3 mL) to the solution.
-
Heat the reaction mixture to approximately 85 °C and monitor by TLC. This elevated temperature facilitates the oxidation of the in situ formed disulfide to the thiosulfonate.[1]
-
Once the reaction is complete, cool the mixture and pour it into ice water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
III. Quantitative Data on Biological Activity
Aromatic thiosulfonates have demonstrated a wide range of biological activities, including anticancer and antimicrobial effects. The following tables summarize key quantitative data from various studies.
Table 1: Anticancer Activity of Aromatic Thiosulfonates
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| Diaryl thiosulfonate 3a (o-F) | MCF-7 | 1.2 | [1] |
| Diaryl thiosulfonate 3b (m-F) | MCF-7 | 2.5 | [1] |
| Diaryl thiosulfonate 3c (p-F) | MCF-7 | 1.3 | [1] |
| Diaryl thiosulfonate 3d (o-Cl) | MCF-7 | 9.1 | [1] |
| Diaryl thiosulfonate 3e (m-Cl) | MCF-7 | 2.8 | [1] |
| Diaryl thiosulfonate 3f (p-Cl) | MCF-7 | 5.6 | [1] |
| Diaryl thiosulfonate 3g (o-Br) | MCF-7 | 1.2 | [1] |
| Diaryl thiosulfonate 3h (m-Br) | MCF-7 | 3.1 | [1] |
| Diaryl thiosulfonate 3i (p-Br) | MCF-7 | 4.7 | [1] |
| Combretastatin A-4 (reference) | MCF-7 | 1.3 | [1] |
Table 2: Antimicrobial Activity of Aromatic Thiosulfonates
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Methylthiosulfonate | Bacillus subtilis | 20 | |
| Methylthiosulfonate | Rhizopus nigricans | 20 | |
| Ethylthiosulfonate | Pseudomonas aeruginosa | 80 | |
| Ethylthiosulfonate | Bacillus subtilis | 60 | |
| Ethylthiosulfonate | Alcaligenes faecalis | 5 |
IV. Mechanism of Action: Targeting Protein Disulfide Isomerase in Cancer
A significant breakthrough in understanding the anticancer properties of certain aromatic thiosulfonates, particularly cyclic derivatives, is the identification of their interaction with the protein disulfide isomerase (PDI) family of enzymes. PDI enzymes are crucial for proper protein folding in the endoplasmic reticulum (ER). In many cancer cells, the high demand for protein synthesis leads to an upregulation of PDI activity.
Aromatic thiosulfonates can act as inhibitors of PDI. This inhibition disrupts the normal protein folding machinery, leading to an accumulation of unfolded or misfolded proteins in the ER. This condition, known as ER stress, triggers the unfolded protein response (UPR). While the initial phase of the UPR aims to restore homeostasis, prolonged and severe ER stress ultimately leads to the activation of apoptotic pathways, resulting in cancer cell death.
The proposed signaling pathway is illustrated below:
Caption: PDI inhibition by aromatic thiosulfonates leading to apoptosis.
V. Conclusion and Future Directions
Aromatic thiosulfonates have transitioned from being chemical curiosities to compounds of significant interest, particularly in the realm of drug development. Their diverse biological activities, coupled with well-defined synthetic routes, make them attractive scaffolds for further investigation. The elucidation of their mechanism of action, such as the inhibition of PDI in cancer cells, opens up new avenues for the rational design of more potent and selective therapeutic agents. Future research will likely focus on expanding the chemical diversity of aromatic thiosulfonates, optimizing their pharmacokinetic and pharmacodynamic properties, and exploring their potential in treating a broader range of diseases. The rich history and evolving applications of these fascinating sulfur-containing molecules ensure they will remain a vibrant area of chemical and pharmacological research for years to come.
References
Methodological & Application
Benzenethionosulfonic acid sodium salt as a sulfenylating agent for proteins
Application Notes: Protein S-Sulfenylation
Topic: A Guide to the Study of Protein S-Sulfenylation
Introduction
Protein S-sulfenylation is a reversible post-translational modification involving the oxidation of a cysteine thiol group to a sulfenic acid (-SOH).[1][2][3] This modification is a key event in redox signaling, acting as a molecular switch that regulates protein function in response to cellular oxidative stress.[2][4] Dysregulation of protein S-sulfenylation has been implicated in a variety of human diseases, including cancer and neurodegenerative disorders. The study of S-sulfenylation provides critical insights into the molecular mechanisms that govern cellular responses to oxidative stimuli.
It is important to note that based on current scientific literature, Benzenethionosulfonic acid sodium salt is not a recognized reagent for inducing or studying protein S-sulfenylation. The protocols and data presented herein focus on the established methods for the investigation of this significant post-translational modification.
Mechanism of S-Sulfenylation
S-sulfenylation is typically induced by reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which react with the nucleophilic thiolate anion (Cys-S⁻) of a cysteine residue. The reactivity of a particular cysteine residue is influenced by its local protein microenvironment and its pKa.[5] The resulting sulfenic acid is a transient species that can undergo further oxidation to sulfinic (-SO₂H) and sulfonic (-SO₃H) acids, or be reduced back to a thiol. It can also react with a nearby thiol to form a disulfide bond.
Quantitative Data Summary
The following table summarizes common chemical probes used for the detection and quantification of protein S-sulfenylation. These probes react specifically with the sulfenic acid moiety, allowing for its stabilization and subsequent analysis.
| Probe Name | Structure Basis | Reporter Group | Detection Method | Key Advantages |
| Dimedone | β-dicarbonyl | None (requires specific antibody) | Western Blot, Mass Spectrometry | High selectivity for sulfenic acids.[6] |
| DYn-2 | Dimedone analog | Alkyne | Click chemistry with azide-biotin or azide-fluorophore for Western Blot, Mass Spectrometry, Fluorescence Imaging | Cell-permeable, enables versatile detection via click chemistry.[7][8] |
| DAz-2 | Dimedone analog | Azide | Click chemistry with alkyne-biotin or alkyne-fluorophore for Western Blot, Mass Spectrometry, Fluorescence Imaging | Cell-permeable, orthogonal to DYn-2 for dual labeling experiments. |
| Biotinylated Dimedone Analogues | Dimedone analog | Biotin | Western Blot (with streptavidin), Affinity Purification for Mass Spectrometry | Allows for direct enrichment of sulfenylated proteins.[9] |
Experimental Protocols
Protocol 1: In Situ Labeling of S-Sulfenylated Proteins in Cultured Cells
This protocol describes the labeling of S-sulfenylated proteins in intact cells using a cell-permeable dimedone-based probe (e.g., DYn-2).
Materials:
-
Cultured cells (e.g., HeLa, HEK293)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Hydrogen peroxide (H₂O₂) solution (freshly prepared)
-
DYn-2 probe solution (e.g., 50 mM stock in DMSO)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
BCA protein assay kit
Procedure:
-
Cell Culture: Plate cells and grow to 80-90% confluency.
-
Induction of Oxidative Stress:
-
Wash cells once with warm PBS.
-
Treat cells with a desired concentration of H₂O₂ (e.g., 100 µM) in serum-free medium for a specified time (e.g., 10-15 minutes) at 37°C. A non-treated control should be run in parallel.
-
-
Probe Labeling:
-
Remove the H₂O₂-containing medium.
-
Immediately add serum-free medium containing the DYn-2 probe (e.g., 1 mM final concentration) to the cells.
-
Incubate for 1-2 hours at 37°C.
-
-
Cell Lysis:
-
Wash the cells three times with cold PBS to remove excess probe.
-
Lyse the cells by adding cold lysis buffer and scraping.
-
Incubate the lysate on ice for 30 minutes.
-
-
Clarification of Lysate:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the labeled proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA assay.
-
The labeled lysate is now ready for downstream analysis such as click chemistry and Western blotting or mass spectrometry.
-
Protocol 2: Click Chemistry for Biotin Tagging of Labeled Proteins
This protocol describes the "click" reaction to attach a biotin tag to the alkyne-labeled (DYn-2) sulfenylated proteins for subsequent detection or enrichment.
Materials:
-
DYn-2 labeled protein lysate from Protocol 1
-
Azide-biotin conjugate (e.g., 10 mM stock in DMSO)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 50 mM stock in water)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (e.g., 1.7 mM stock in DMSO)
-
Copper(II) sulfate (CuSO₄) solution (e.g., 50 mM stock in water)
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following:
-
Protein lysate (e.g., 50 µg)
-
Azide-biotin (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
-
Initiation of Reaction:
-
Add CuSO₄ to a final concentration of 1 mM.
-
Vortex briefly to mix.
-
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle shaking.
-
Sample Preparation for SDS-PAGE:
-
Add 4X SDS-PAGE sample buffer to the reaction mixture.
-
Boil the sample at 95°C for 5 minutes.
-
The sample is now ready for SDS-PAGE and Western blot analysis using streptavidin-HRP.
-
Visualizations
Caption: Protein S-Sulfenylation Signaling Pathway.
Caption: Workflow for S-Sulfenylation Detection.
References
- 1. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]
- 2. Protein S-sulfenylation is a fleeting molecular switch that regulates non-enzymatic oxidative folding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetics of protein-modification reactions. Stoichiometry of modification-produced enzyme inactivation: modification of rhodanese by 2,4,6-trinitrobenzenesulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formation of a Stabilized Cysteine Sulfinic Acid Is Critical for the Mitochondrial Function of the Parkinsonism Protein DJ-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. cris.vtt.fi [cris.vtt.fi]
- 7. Global, in situ, site-specific analysis of protein S-sulfenylation. | Sigma-Aldrich [sigmaaldrich.com]
- 8. Global, in situ, site-specific analysis of protein S-sulfenylation | Springer Nature Experiments [experiments.springernature.com]
- 9. Posttranslational modification of proteins | Centro de Investigaciones Biológicas Margarita Salas - CIB Margarita Salas [cib.csic.es]
Application Notes and Protocols for Protein Modification using Benzenethionosulfonic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenethionosulfonic acid sodium salt is a thiol-reactive compound utilized for the specific modification of cysteine residues in proteins. This process, known as S-phenylsulfonation, results in the formation of a mixed disulfide bond between the protein's thiol group and a phenylsulfonyl moiety. This modification can be employed for various applications in proteomics and drug development, including the protection of cysteine residues from oxidation, the introduction of a bulky group to probe structure-function relationships, and the reversible blocking of enzymatic activity. These application notes provide a detailed protocol for the use of this compound in protein modification, along with methods for the analysis of the resulting modification.
Principle of Reaction
This compound reacts specifically with the sulfhydryl group (-SH) of cysteine residues in proteins. The reaction proceeds via a nucleophilic attack of the thiolate anion (S⁻) on the thiosulfonate group, leading to the formation of a stable disulfide bond and the release of benzenesulfinate as a byproduct. This targeted modification allows for the precise alteration of protein structure and function.
Experimental Protocols
Materials
-
Protein of interest with accessible cysteine residues
-
This compound
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Reducing agent (e.g., Dithiothreitol - DTT) for reversal of modification
-
Quenching reagent (e.g., L-cysteine)
-
Desalting columns or dialysis tubing
-
Mass spectrometer (for analysis)
-
SDS-PAGE reagents and equipment
Protocol for Protein S-phenylsulfonation
This protocol is a general guideline and may require optimization for specific proteins.
-
Protein Preparation:
-
Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.
-
If the protein has existing disulfide bonds that are not the target of modification, ensure they remain intact by avoiding reducing agents in this step. If all cysteines are to be modified, pre-reduce the protein with 5-10 mM DTT for 1 hour at room temperature, followed by removal of the DTT using a desalting column.
-
-
Modification Reaction:
-
Prepare a fresh stock solution of this compound (e.g., 100 mM in Reaction Buffer).
-
Add the this compound solution to the protein solution to achieve a final molar excess of the reagent over the protein's cysteine residues (a 10- to 100-fold molar excess is a good starting point).
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation. The optimal reaction time may vary depending on the protein and the accessibility of the cysteine residues.
-
-
Quenching and Removal of Excess Reagent:
-
To stop the reaction, add a quenching reagent such as L-cysteine to a final concentration that is in excess of the initial this compound concentration (e.g., 2-fold excess).
-
Incubate for 15 minutes at room temperature.
-
Remove the excess reagent and byproducts by dialysis against the Reaction Buffer or by using a desalting column.
-
-
Analysis of Modification:
-
The extent of modification can be assessed by mass spectrometry. An increase in the protein's molecular weight corresponding to the addition of the phenylsulfonyl group (C₆H₅SO₂) for each modified cysteine will be observed.
-
SDS-PAGE analysis can also be used to observe a shift in the protein's migration pattern upon modification.
-
Protocol for Reversal of S-phenylsulfonation
The disulfide bond formed by S-phenylsulfonation can be reversed using a reducing agent.
-
Reduction Reaction:
-
To the modified protein solution, add DTT to a final concentration of 10-20 mM.
-
Incubate at 37°C for 1 hour.
-
-
Removal of Reducing Agent:
-
Remove the DTT and the released phenylsulfonyl moiety by dialysis or using a desalting column.
-
-
Confirmation of Reversal:
-
Analyze the protein by mass spectrometry to confirm the removal of the modification and the restoration of the original protein mass.
-
Quantitative Data Presentation
The efficiency of protein modification can be quantified using mass spectrometry. The table below presents representative data for the modification of a hypothetical protein with a single reactive cysteine residue.
| Parameter | Value |
| Protein Concentration | 5 mg/mL |
| Reagent Concentration (molar excess) | 50x |
| Reaction Time | 2 hours |
| Reaction Temperature | 25°C |
| Modification Efficiency (determined by MS) | >95% |
| Mass Shift Observed (per cysteine) | +141.17 Da |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for protein modification with this compound.
Caption: Workflow for S-phenylsulfonation of a target protein.
Signaling Pathway Modulation
Protein S-phenylsulfonation can impact signaling pathways by modifying key cysteine residues in signaling proteins. For example, the modification of a critical cysteine in a kinase could inhibit its activity, thereby downregulating a phosphorylation cascade.
Caption: Inhibition of a kinase signaling pathway via S-phenylsulfonation.
Application of Benzenethionosulfonic Acid Sodium Salt in Disulfide Bond Formation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenethionosulfonic acid sodium salt, also known as sodium S-phenylthiosulfonate, is a versatile reagent employed in protein chemistry and drug development for the formation of disulfide bonds. This application note provides detailed protocols and technical information regarding its use in forming both symmetrical and unsymmetrical disulfides, which are critical for the structural integrity and biological activity of peptides and proteins. The reagent acts as an electrophilic sulfur source, reacting with thiol groups to form a disulfide linkage through a thiol-disulfide exchange mechanism. This method is particularly useful for the controlled formation of disulfide bonds under mild conditions.
Principle of Disulfide Bond Formation
The core of the application lies in the reaction of a thiol-containing molecule (such as a cysteine residue in a peptide or protein) with this compound. The reaction proceeds via a nucleophilic attack of the thiolate anion on the electrophilic sulfur atom of the thiosulfonate. This results in the formation of a mixed disulfide (S-phenylsulfonylated intermediate) and the release of benzenesulfinate as a byproduct. The S-phenylsulfonylated intermediate is then susceptible to a subsequent nucleophilic attack by another thiol, leading to the formation of the desired disulfide bond and releasing benzenethiol.
Key Applications
-
Protein Folding and Refolding: Facilitates the formation of native disulfide bonds during the refolding of recombinant proteins, particularly those expressed in inclusion bodies. The introduction of S-phenylsulfonyl groups can prevent aggregation and guide the correct pairing of cysteine residues.
-
Peptide Synthesis: Enables the regioselective formation of disulfide bridges in synthetic peptides, which is crucial for their conformational stability and biological function.
-
Drug Development: Used in the synthesis of peptide-based therapeutics and antibody-drug conjugates (ADCs) where disulfide linkers are employed for drug release. The stability of the disulfide bond can be modulated for controlled release in specific biological environments.
-
Thiol Group Protection and Activation: Can be used as a reversible protecting group for cysteine residues. The resulting S-phenylsulfonylated thiol is stable under certain conditions and can be activated for disulfide bond formation by the addition of a reducing agent or another thiol.
Quantitative Data Summary
While specific quantitative data for this compound in peptide and protein applications is not extensively published, the following table summarizes typical reaction parameters and expected outcomes based on the general reactivity of thiosulfonates.
| Parameter | Typical Range/Value | Notes |
| Reagent Stoichiometry | 1.1 - 2.0 equivalents (per thiol group) | An excess of the reagent can drive the reaction to completion. For unsymmetrical disulfides, a 1:1 ratio is theoretically needed. |
| pH | 6.0 - 8.5 | The reaction rate is pH-dependent, as it relies on the presence of the nucleophilic thiolate anion. |
| Temperature | 4 - 37 °C | Mild temperatures are generally sufficient and help to maintain the integrity of sensitive biomolecules. |
| Reaction Time | 30 minutes - 12 hours | Reaction progress should be monitored by analytical techniques such as RP-HPLC or mass spectrometry. |
| Typical Yield | Moderate to High (>70%) | Yields are dependent on the substrate, reaction conditions, and purification method. |
| Solvent | Aqueous buffers (e.g., phosphate, Tris), DMF, DMSO | The choice of solvent depends on the solubility of the peptide or protein. Co-solvents can be used. |
Experimental Protocols
Protocol 1: Formation of a Symmetrical Disulfide in a Peptide
This protocol describes the formation of a homodimeric disulfide-linked peptide from a monomeric cysteine-containing peptide.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Phosphate buffer (100 mM, pH 7.5)
-
Trifluoroacetic acid (TFA) for quenching
-
Reverse-phase HPLC (RP-HPLC) for purification
-
Mass spectrometer for analysis
Procedure:
-
Peptide Preparation: Dissolve the lyophilized cysteine-containing peptide in the phosphate buffer to a final concentration of 1 mg/mL.
-
Reagent Preparation: Prepare a stock solution of this compound (10 mg/mL) in the same phosphate buffer.
-
Reaction Initiation: Add 1.5 equivalents of the this compound solution to the peptide solution.
-
Incubation: Gently stir the reaction mixture at room temperature (25 °C) for 4 hours.
-
Monitoring: Monitor the progress of the reaction by taking aliquots at different time points (e.g., 1, 2, and 4 hours), quenching with 0.1% TFA, and analyzing by RP-HPLC and mass spectrometry to observe the disappearance of the starting material and the formation of the S-phenylsulfonylated intermediate and the final disulfide product.
-
Quenching: Once the reaction is complete, quench the reaction by adding an excess of a small molecule thiol scavenger (e.g., 2-mercaptoethanol) or by acidifying the solution with TFA to a pH of 2-3.
-
Purification: Purify the resulting disulfide-linked peptide by preparative RP-HPLC using a suitable water/acetonitrile gradient containing 0.1% TFA.
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
Protocol 2: Formation of an Unsymmetrical Disulfide between Two Different Peptides
This protocol details the formation of a heterodimeric disulfide-linked peptide.
Materials:
-
Peptide 1 (containing one cysteine)
-
Peptide 2 (containing one cysteine)
-
This compound
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Reducing agent (e.g., dithiothreitol - DTT)
-
RP-HPLC for purification and analysis
-
Mass spectrometer for analysis
Procedure:
-
Step 1: S-Phenylsulfonylation of Peptide 1 a. Dissolve Peptide 1 in the reaction buffer to a concentration of 1 mg/mL. b. Add 1.2 equivalents of this compound. c. Stir the reaction at room temperature for 2 hours, monitoring the formation of the S-phenylsulfonylated Peptide 1 intermediate by RP-HPLC and mass spectrometry. d. Purify the S-phenylsulfonylated Peptide 1 by RP-HPLC to remove excess reagent and the benzenesulfinate byproduct. Lyophilize the purified intermediate.
-
Step 2: Disulfide Formation with Peptide 2 a. Dissolve the purified S-phenylsulfonylated Peptide 1 and an equimolar amount of Peptide 2 in the reaction buffer. b. Stir the mixture at room temperature. The reaction progress can be monitored by RP-HPLC, observing the formation of the heterodimeric product. The reaction time can vary from 1 to 12 hours. c. A catalytic amount of a reducing agent like DTT can be added to facilitate the thiol-disulfide exchange if the reaction is slow.
-
Purification and Characterization: a. Once the reaction reaches completion, purify the unsymmetrical disulfide-linked peptide by preparative RP-HPLC. b. Characterize the final product by mass spectrometry and analytical RP-HPLC to confirm its identity and purity.
Visualizations
Caption: Reaction mechanism of disulfide bond formation.
Caption: General experimental workflow for disulfide formation.
Caption: Logical relationship of the key components.
Application Notes and Protocols for the Synthesis of Unsymmetrical Disulfides Using Benzenethionosulfonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Unsymmetrical disulfides are a pivotal structural motif in a vast array of biologically active molecules, including pharmaceuticals, and play a crucial role in the chemical and materials sciences. The precise and efficient construction of the S-S bond between two different thiols is a significant challenge in synthetic chemistry, often hampered by the formation of symmetrical disulfide byproducts. This document provides detailed application notes and protocols for the synthesis of unsymmetrical disulfides utilizing S-phenyl benzenethiosulfonate, a derivative of benzenethionosulfonic acid, as a key electrophilic sulfur source. This method offers a robust and high-yielding pathway to unsymmetrical disulfides, which is particularly valuable in drug development and medicinal chemistry for the synthesis of complex molecules.
The protocol is based on the reaction of an in situ generated thiolate with an S-alkyl or S-aryl benzenethiosulfonate. This approach is advantageous due to the high reactivity of thiosulfonates towards thiolates, which minimizes the undesired thiol-disulfide exchange that leads to symmetrical byproducts.
Reaction Principle
The synthesis of unsymmetrical disulfides using S-phenyl benzenethiosulfonate proceeds via a nucleophilic substitution at the sulfenyl sulfur atom of the thiosulfonate by a thiolate anion. The thiolate is typically generated in situ from a corresponding thiol or a thioacetate using a base. The benzenesulfinate anion serves as an excellent leaving group, driving the reaction towards the formation of the desired unsymmetrical disulfide.
General Reaction Scheme:
Where R¹ and R² are different organic moieties (alkyl, aryl, etc.).
Experimental Protocols
This section details the necessary procedures for the synthesis of the S-phenyl benzenethiosulfonate precursor and its subsequent use in the one-pot synthesis of unsymmetrical disulfides.
Protocol 1: Synthesis of S-Alkyl/Aryl Benzenethiosulfonates
This procedure outlines the preparation of the key thiosulfonate intermediate from a corresponding thiol.
Materials:
-
Thiol (R-SH)
-
Sodium benzenesulfinate
-
Iodine (I₂)
-
Pyridine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the respective thiol (1.0 eq) in dichloromethane (DCM).
-
Add sodium benzenesulfinate (1.2 eq) and pyridine (1.2 eq) to the solution.
-
Cool the mixture in an ice bath and add a solution of iodine (1.1 eq) in DCM dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure S-alkyl/aryl benzenethiosulfonate.
Protocol 2: One-Pot Synthesis of Unsymmetrical Disulfides
This protocol describes the direct synthesis of unsymmetrical disulfides from a thioacetate and a pre-synthesized S-alkyl/aryl benzenethiosulfonate.
Materials:
-
S-Alkyl/Aryl benzenethiosulfonate (1.1 eq)
-
Thioacetate (R-SAc) (1.0 eq)
-
Sodium methoxide (NaOMe) in methanol (5.4 M solution, 1.2 eq)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the S-alkyl/aryl benzenethiosulfonate (1.1 eq) and the thioacetate (1.0 eq) in either THF or DMF.
-
Add sodium methoxide solution (1.2 eq) dropwise to the stirred solution at room temperature.
-
The reaction is typically rapid and can be monitored by TLC or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting materials and the formation of the unsymmetrical disulfide product.
-
Once the reaction is complete (usually within 30 minutes), quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure unsymmetrical disulfide.
Quantitative Data
The following tables summarize the yields for the synthesis of various S-substituted benzenethiosulfonates and the subsequent one-pot synthesis of unsymmetrical disulfides, demonstrating the versatility and efficiency of this methodology.[1]
Table 1: Synthesis of S-Substituted Benzenethiosulfonates [1]
| Entry | Thiol (R-SH) | Product (Ph-SO₂-S-R) | Yield (%) |
| 1 | Pentanethiol | S-Pentyl benzenethiosulfonate | 92 |
| 2 | Dodecanethiol | S-Dodecyl benzenethiosulfonate | 85 |
| 3 | Thiophenol | S-Phenyl benzenethiosulfonate | 95 |
| 4 | 4-Methoxythiophenol | S-(4-Methoxyphenyl) benzenethiosulfonate | 88 |
| 5 | Benzylthiol | S-Benzyl benzenethiosulfonate | 90 |
Table 2: One-Pot Synthesis of Unsymmetrical Disulfides (R¹-S-S-R²) [1]
| Entry | Thioacetate (R¹-SAc) | Thiosulfonate (Ph-SO₂-S-R²) | Unsymmetrical Disulfide Product | Yield (%) |
| 1 | Phenyl thioacetate | S-Pentyl benzenethiosulfonate | Phenyl pentyl disulfide | 85 |
| 2 | 4-Methylphenyl thioacetate | S-Pentyl benzenethiosulfonate | 4-Methylphenyl pentyl disulfide | 82 |
| 3 | Phenyl thioacetate | S-Dodecyl benzenethiosulfonate | Phenyl dodecyl disulfide | 88 |
| 4 | 4-Methoxyphenyl thioacetate | S-Phenyl benzenethiosulfonate | 4-Methoxyphenyl phenyl disulfide | 90 |
| 5 | Benzyl thioacetate | S-Pentyl benzenethiosulfonate | Benzyl pentyl disulfide | 78 |
Mandatory Visualizations
Reaction Pathway for Unsymmetrical Disulfide Synthesis
The following diagram illustrates the key steps in the one-pot synthesis of unsymmetrical disulfides from a thioacetate and an S-substituted benzenethiosulfonate.
Caption: One-pot synthesis of unsymmetrical disulfides.
Experimental Workflow
This diagram outlines the general laboratory workflow for the synthesis and purification of unsymmetrical disulfides using the described one-pot protocol.
Caption: Experimental workflow for unsymmetrical disulfide synthesis.
Applications in Drug Development
The disulfide bond is a key feature in many therapeutic agents and plays a vital role in protein structure and function. The ability to efficiently synthesize unsymmetrical disulfides is therefore of high importance in drug discovery and development for:
-
Prodrug Design: Introducing a disulfide linkage that can be cleaved under specific biological conditions to release an active drug molecule.
-
Peptide and Protein Modification: Creating specific disulfide bridges in synthetic peptides and proteins to enforce or study their three-dimensional structure and biological activity.
-
Targeted Drug Delivery: Utilizing the thiol-disulfide exchange mechanism for the targeted release of drugs in specific cellular environments, such as the reducing environment inside cells.
-
Development of Covalent Inhibitors: Designing molecules that can form a covalent disulfide bond with a cysteine residue in a target protein, leading to irreversible inhibition.
The described methodology provides a reliable and versatile tool for accessing a wide range of unsymmetrical disulfides, thereby facilitating the exploration of new chemical space in the quest for novel therapeutics.
References
Application Notes and Protocols for Selective Cysteine Modification in Peptides using Benzenethionosulfonic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Selective modification of cysteine residues in peptides and proteins is a cornerstone of modern chemical biology and drug development. The unique nucleophilicity of the cysteine thiol group allows for site-specific conjugation of various moieties, including fluorophores, affinity tags, and therapeutic payloads. Benzenethionosulfonic acid sodium salt serves as an efficient reagent for the S-phenylthiolation of cysteine residues, introducing a phenylthio group onto the thiol side chain. This modification is valuable for introducing a stable yet potentially reversible disulfide linkage, enabling applications in proteomics, drug delivery, and the study of protein structure and function.
This document provides detailed application notes and protocols for the selective modification of cysteine residues in peptides using this compound.
Principle of Reaction
This compound reacts with the thiol group of a cysteine residue through a nucleophilic substitution reaction. The thiolate anion of the cysteine attacks the electrophilic sulfur atom of the benzenethionosulfonate, leading to the formation of a mixed disulfide bond (S-phenylthiolation) and the release of benzenesulfinate as a byproduct. This reaction is highly selective for cysteine residues under controlled pH conditions.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound in the public domain, the following tables present representative data for the S-arylation of cysteine-containing peptides using similar aryl thioether reagents. These values can be considered as a general reference for the expected efficiency of S-phenylthiolation reactions.
Table 1: Representative Reaction Efficiency of Cysteine Arylation
| Peptide Sequence | Modifying Reagent | Reaction Time (h) | Conversion Yield (%) | Reference |
| Ac-CKA-NH2 | Aryl thioether | 1 | >95 | [1][2][3] |
| Ac-GCEG-NH2 | Aryl thioether | 1 | >95 | [1][2][3] |
| H-WCA-NH2 | Aryl thioether | 1 | >95 | [1][2][3] |
Note: The data presented is for illustrative purposes and is based on reactions with aryl thioethers, which are expected to have similar reactivity to this compound.
Table 2: Selectivity of Cysteine Modification
| Amino Acid Residue | Reactivity towards Arylating Reagents |
| Cysteine | Highly Reactive |
| Lysine | No significant reaction |
| Histidine | No significant reaction |
| Tyrosine | No significant reaction |
| Serine/Threonine | No significant reaction |
| Aspartate/Glutamate | No significant reaction |
| N-terminus | No significant reaction |
Note: The selectivity is highly dependent on the reaction pH. At pH values around 8.0, the cysteine thiol is sufficiently deprotonated to be highly nucleophilic, while other potentially reactive groups like the ε-amino group of lysine remain protonated and thus less reactive.
Experimental Protocols
Materials
-
Peptide containing one or more cysteine residues
-
This compound
-
Tris(hydroxymethyl)aminomethane (Tris) buffer
-
Dimethyl sulfoxide (DMSO)
-
Hydrochloric acid (HCl) for pH adjustment
-
Deionized water
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
Protocol 1: Selective S-Phenylthiolation of a Cysteine-Containing Peptide
This protocol describes a general method for the selective modification of a cysteine residue in a peptide.
-
Peptide Solution Preparation:
-
Reagent Solution Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
-
Reaction Setup:
-
To the peptide solution, add 3 µmol of the this compound solution (a 3-fold molar excess).
-
Gently vortex the reaction mixture.
-
-
Incubation:
-
Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at different time points (e.g., 0, 15, 30, 60 minutes) and analyzing them by RP-HPLC and mass spectrometry to confirm the formation of the desired S-phenylthiolated product.
-
-
Purification:
-
Once the reaction is complete, purify the modified peptide from excess reagent and byproducts using RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and HPLC analysis.
-
Protocol 2: Quantification of Free Thiols using Ellman's Test
This protocol can be used to determine the extent of cysteine modification by quantifying the remaining free thiols.
-
Prepare Ellman's Reagent:
-
Dissolve 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., 0.1 M sodium phosphate, pH 8.0) to a concentration of 10 mM.
-
-
Prepare Standards:
-
Prepare a standard curve using a known concentration of a thiol-containing compound, such as L-cysteine.
-
-
Sample Preparation:
-
Take an aliquot of the reaction mixture from Protocol 1 at a specific time point.
-
-
Assay:
-
In a 96-well plate, add a known volume of the reaction aliquot, the DTNB solution, and the reaction buffer.
-
Incubate at room temperature for 15 minutes.
-
-
Measurement:
-
Measure the absorbance at 412 nm using a microplate reader.[4]
-
-
Calculation:
-
Determine the concentration of free thiols in the sample by comparing the absorbance to the standard curve. The decrease in free thiols corresponds to the extent of cysteine modification.
-
Visualizations
References
- 1. Cleavable and tunable cysteine-specific arylation modification with aryl thioethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cleavable and tunable cysteine-specific arylation modification with aryl thioethers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Determination of Peptides by Sulfhydryl (-SH) Groups-丁香实验 [biomart.cn]
Application Notes and Protocols: Sulfenylation of Thiols with Benzenethiosulfonic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the sulfenylation of thiols to generate unsymmetrical disulfides, utilizing benzenethiosulfonic acid sodium salt as a key precursor. This method offers a reliable pathway to synthesize complex disulfide-containing molecules, which are of significant interest in medicinal chemistry and materials science.
Introduction
The formation of unsymmetrical disulfides is a critical transformation in organic synthesis, particularly in the development of therapeutic agents and functional materials. The sulfenylation of thiols with an appropriate sulfenylating agent is a common strategy to achieve this. This protocol details a robust method involving the in-situ generation of a thiol from a thioacetate and its subsequent reaction with a benzenethiosulfonate to yield the desired unsymmetrical disulfide. This approach is advantageous due to the stability and ease of handling of the starting materials.
Overall Reaction Scheme
The overall process can be summarized in two key stages: the preparation of the S-phenyl benzenethiosulfonate and the subsequent one-pot reaction with a thiol (generated in situ from a thioacetate) to form the unsymmetrical disulfide.
Application Notes and Protocols: Benzenethionosulfonic Acid Sodium Salt in the Preparation of Sulfenyl Thiocarbonates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfenyl thiocarbonates are a class of organosulfur compounds with potential applications in medicinal chemistry and materials science. Their synthesis is of growing interest, and various routes are being explored. This document focuses on the prospective use of benzenethionosulfonic acid sodium salt as a reagent for the preparation of sulfenyl thiocarbonates.
Principle of the Reaction
This compound (PhSO₂SNa) can be envisioned as a source of an electrophilic phenylsulfenyl group (PhS⁺). The reaction with a thiocarbonate salt, such as a xanthate (ROCS₂⁻), which is a sulfur nucleophile, could theoretically proceed via a nucleophilic substitution at the sulfenyl sulfur atom. This would lead to the formation of the desired S-phenylsulfenyl-O-alkyl dithiocarbonate and sodium benzenesulfinate as a byproduct.
The proposed reaction is analogous to the synthesis of unsymmetrical disulfides where a thiosulfonate reacts with a thiol. In this hypothetical case, the xanthate acts as the sulfur nucleophile.
Proposed Reaction Scheme
Caption: Proposed reaction of this compound with potassium ethyl xanthate.
Hypothetical Experimental Protocol
This protocol is a theoretical guide and should be adapted and optimized based on experimental observations. Appropriate safety precautions should be taken when working with all chemicals.
Objective: To synthesize S-phenylsulfenyl O-ethyl dithiocarbonate from this compound and potassium ethyl xanthate.
Materials:
-
This compound (technical grade, ~85%)
-
Potassium ethyl xanthate
-
Anhydrous acetonitrile (or other suitable aprotic solvent like DMF or THF)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for chromatography)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to dissolve or suspend the salt.
-
Nucleophile Addition: In a separate flask, dissolve potassium ethyl xanthate (1.1 eq) in a minimal amount of anhydrous acetonitrile.
-
Reaction: Slowly add the potassium ethyl xanthate solution to the stirred suspension of this compound at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 9:1 hexane:ethyl acetate). The reaction can be gently heated (e.g., to 40-50 °C) if no progress is observed at room temperature.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between dichloromethane and water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic byproducts) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy).
Data Presentation
Table 1: Hypothetical Reactant and Product Data
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Eq. |
| This compound | C₆H₅NaO₂S₂ | 196.22 | 1.0 |
| Potassium Ethyl Xanthate | C₃H₅KOS₂ | 160.32 | 1.1 |
| S-Phenylsulfenyl O-Ethyl Dithiocarbonate | C₉H₁₀OS₃ | 246.44 | - |
| Sodium Benzenesulfinate | C₆H₅NaO₂S | 164.16 | - |
Experimental Workflow
Caption: A generalized workflow for the proposed synthesis of sulfenyl thiocarbonates.
Discussion and Alternative Routes
The proposed protocol serves as a starting point for investigation. Potential challenges may include the stability of the starting materials and products, as well as competing side reactions. The purity of the this compound could also influence the reaction outcome.
Given the novelty of this specific transformation, researchers are encouraged to explore alternative, more established methods for the synthesis of sulfenyl thiocarbonates. One such reported method involves the reaction of N-acetyl-penicillamine methyl ester with chlorocarbonylsulfenyl chloride, followed by treatment with phenols to yield alkylsulfenyl thiocarbonates. This alternative pathway may offer a more reliable route to the target compounds.
Conclusion
The use of this compound for the preparation of sulfenyl thiocarbonates represents an unexplored area of research. The theoretical framework and hypothetical protocol provided in these application notes are designed to facilitate initial investigations into this potential synthetic route. Researchers are advised to proceed with careful experimental design and thorough characterization of all products. Further studies are warranted to validate the feasibility and scope of this reaction.
Application Notes and Protocols for Monitoring Reactions with Benzenethionosulfonic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenethionosulfonic acid sodium salt is a versatile reagent utilized in various chemical transformations, particularly in the realm of organic synthesis and bioconjugation. Its reactivity, primarily centered around the thiosulfonate functional group, allows for the formation of disulfide bonds through reactions with thiols. Accurate monitoring of these reactions is crucial for optimizing reaction conditions, ensuring product quality, and understanding reaction kinetics. These application notes provide detailed protocols for utilizing common analytical techniques—High-Performance Liquid Chromatography (HPLC), UV-Vis Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—to monitor reactions involving this compound.
Key Applications
The analytical techniques described herein are applicable to a range of reactions involving this compound, including:
-
Thiol-Disulfide Exchange Reactions: The reaction of this compound with a thiol-containing molecule to form a disulfide bond is a fundamental transformation in peptide synthesis, protein modification, and the development of drug delivery systems.[1][2]
-
Synthesis of Asymmetrical Disulfides: This reagent is instrumental in the controlled synthesis of asymmetrical disulfides, which are important motifs in many biologically active molecules.
-
Cleavage of Disulfide Bonds: In a reverse application, the progress of disulfide bond cleavage by sulfite, a reaction known as sulfitolysis, can be monitored by observing the consumption of the disulfide and the formation of S-sulfonated and thiol products.[3]
Analytical Techniques and Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the components of a reaction mixture, providing real-time data on the consumption of reactants and the formation of products. A reversed-phase HPLC method is generally suitable for monitoring reactions with this compound.
Data Presentation: HPLC Method Parameters
| Parameter | Condition |
| Column | C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.05 M Sodium Perchlorate |
| B: Acetonitrile or Methanol | |
| Gradient | Isocratic or gradient elution depending on the separation needs. A typical gradient could be 10-90% B over 20 minutes. |
| Flow Rate | 1.0 - 1.5 mL/min |
| Detection | UV detector set at 220 nm or 280 nm |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 35 °C |
Experimental Protocol: HPLC Monitoring of a Thiol-Disulfide Exchange Reaction
-
Reaction Setup:
-
In a reaction vessel, dissolve the thiol-containing substrate in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Initiate the reaction by adding a stoichiometric amount of this compound.
-
Maintain the reaction at a constant temperature with stirring.
-
-
Sample Preparation:
-
At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.
-
Quench the reaction by diluting the aliquot in a known volume of mobile phase A or a suitable quenching agent to prevent further reaction.
-
-
HPLC Analysis:
-
Inject the quenched and diluted sample onto the equilibrated HPLC system.
-
Run the HPLC method as described in the table above.
-
Monitor the chromatogram for the peaks corresponding to the starting materials (thiol and this compound) and the disulfide product.
-
-
Data Analysis:
-
Identify the peaks based on the retention times of pre-injected standards of the reactants and the expected product.
-
Integrate the peak areas of the reactants and products at each time point.
-
Calculate the percentage conversion of the reactants and the yield of the product over time to determine the reaction kinetics.
-
Workflow for HPLC Reaction Monitoring
Caption: Workflow for monitoring a thiol-disulfide exchange reaction using HPLC.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a convenient method for monitoring reactions that involve a change in the chromophoric properties of the reactants and products. Benzenethionosulfonic acid and its derivatives absorb in the UV region, allowing for kinetic analysis by tracking the change in absorbance at a specific wavelength.
Data Presentation: UV-Vis Spectroscopy Parameters
| Parameter | Value |
| Wavelength of Maximum Absorbance (λmax) for Benzenesulfonate | ~263 nm |
| Solvent | A suitable buffer that does not absorb in the region of interest (e.g., phosphate buffer) |
| Cuvette Path Length | 1 cm (standard) |
| Temperature | Controlled via a thermostatted cuvette holder |
Experimental Protocol: Kinetic Analysis using UV-Vis Spectroscopy
-
Instrument Setup:
-
Turn on the UV-Vis spectrophotometer and allow the lamp to warm up.
-
Set the desired wavelength for monitoring (e.g., the λmax of the reactant that will be consumed).
-
Blank the instrument with the reaction buffer.
-
-
Reaction Initiation:
-
In a quartz cuvette, add the reaction buffer and the substrate (e.g., the thiol).
-
Place the cuvette in the thermostatted cell holder of the spectrophotometer.
-
Initiate the reaction by adding a small, known concentration of this compound and mix quickly.
-
-
Data Acquisition:
-
Immediately start recording the absorbance at the chosen wavelength over time.
-
Collect data at regular intervals (e.g., every 10 seconds) for a duration sufficient to observe a significant change in absorbance.
-
-
Data Analysis:
-
Plot the absorbance versus time.
-
The rate of the reaction can be determined from the initial slope of the curve.
-
By performing the experiment with varying concentrations of reactants, the order of the reaction and the rate constant can be determined.
-
Logical Flow of a Kinetic UV-Vis Experiment
Caption: Logical flow of a kinetic experiment using UV-Vis spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used for in-situ monitoring of reactions.[4][5][6][7] By observing the changes in the chemical shifts and integrals of specific proton or carbon signals, the progress of a reaction can be followed directly in the NMR tube.
Data Presentation: NMR Spectroscopy Parameters
| Parameter | Guideline |
| Nucleus | ¹H or ¹³C, depending on the specific signals of interest. |
| Solvent | A deuterated solvent in which all reactants and products are soluble (e.g., D₂O, DMSO-d₆). |
| Internal Standard | A non-reactive compound with a known concentration and a distinct signal (e.g., TMSP for D₂O). |
| Acquisition | A series of 1D spectra are acquired over time. The number of scans per spectrum should be minimized to ensure good time resolution. |
Experimental Protocol: In-situ NMR Reaction Monitoring
-
Sample Preparation:
-
In an NMR tube, dissolve the starting material (e.g., the thiol) and the internal standard in the deuterated solvent.
-
Acquire an initial NMR spectrum to serve as the time-zero point.
-
-
Reaction Initiation:
-
Add a known amount of this compound to the NMR tube.
-
Quickly mix the contents and place the tube in the NMR spectrometer.
-
-
Data Acquisition:
-
Immediately begin acquiring a series of 1D NMR spectra at regular intervals.
-
The time between each spectrum will depend on the reaction rate.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Identify the characteristic signals for the reactants and products.
-
Integrate the signals of interest relative to the internal standard at each time point.
-
Plot the concentration of reactants and products as a function of time to obtain the reaction profile.
-
Signaling Pathway in Drug Delivery (Conceptual)
While a specific signaling pathway directly modulated by this compound is not prominently documented, its role in drug delivery can be conceptualized. Thiol-disulfide exchange reactions are critical for the release of drugs from carrier molecules in the reducing environment of the cell.
Caption: Conceptual pathway for drug release via thiol-disulfide exchange.
Conclusion
The analytical techniques outlined in these application notes provide robust and reliable methods for monitoring reactions involving this compound. The choice of technique will depend on the specific reaction, the available instrumentation, and the nature of the information required (e.g., qualitative progress vs. detailed kinetic data). By employing these protocols, researchers can gain valuable insights into their chemical processes, leading to improved reaction outcomes and a deeper understanding of reaction mechanisms.
References
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective detection of thiosulfate-containing peptides using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. Magritek [magritek.com]
- 6. NMR reaction monitoring in flow synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Benzenethionosulfonic Acid Sodium Salt: A Versatile Reagent for Thiolation and Disulfide Bond Formation in Organic Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Benzenethionosulfonic acid sodium salt, also known as sodium phenylthiosulfonate, is a versatile and valuable reagent in organic synthesis. Its primary applications lie in the introduction of thiol functionalities and the formation of disulfide bonds, crucial transformations in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and bioconjugates. This document provides detailed application notes and experimental protocols for the use of this reagent.
Key Applications
This compound serves as an efficient sulfenylating agent, reacting with various nucleophiles to introduce the phenylthio group (-SPh). A key feature is the subsequent reactivity of the resulting benzothiosulfonate (BTS) moiety, which readily and chemoselectively reacts with thiols to form disulfide bonds. This two-step process allows for the strategic installation of disulfide linkages in complex molecules.
Primary applications include:
-
Synthesis of Thiol Precursors: The reagent is used to prepare thiol compounds.[1]
-
Formation of Disulfide Bonds: It is instrumental in creating disulfide linkages, particularly in the context of bioconjugation and the development of nucleotide analogues with disulfide tethers.[2][3][4]
-
Sulfenylation Reactions: It acts as a sulfenylating agent in various organic transformations, including the synthesis of dithioketal derivatives.[1]
-
Nucleophilic Displacement Reactions: The thiosulfonate anion can act as a nucleophile, displacing leaving groups such as halides.
Data Presentation
The following tables summarize quantitative data from key experiments involving this compound.
Table 1: Synthesis of Benzothiosulfonate Derivatives
| Starting Material | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |
| Bromo-functionalized OEG linker | This compound (85%) | Acetonitrile (MeCN) | Reflux, overnight | OEG-benzothiosulfonate | 84 | [2] |
| 1,2-Dibromoethane | This compound | N,N-Dimethylformamide (DMF) | Room temperature, 2 days | Product of nucleophilic displacement | Not specified | [5] |
Table 2: Application in Nucleotide Analogue Synthesis
| Precursor | Reagent | Solvent | Conditions | Product | Reference |
| Amine-functionalized nucleotide precursor | This compound, N-(trifluoroacetamido)ethanethiol | N,N-Dimethylformamide (DMF) | 0°C to Room temperature, 50 min | Nucleotide analogue with disulfide linker | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of an OEG-linked Benzothiosulfonate
This protocol details the synthesis of a molecule containing a benzothiosulfonate (BTS) moiety, which can subsequently be used for conjugation to thiol-containing molecules.[2]
Materials:
-
Bromo-functionalized oligoethylene glycol (OEG) derivative
-
This compound (85% purity)
-
Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a stirred solution of the bromo-functionalized OEG derivative (3.55 mmol, 1.0 equiv.) in acetonitrile (18 mL), add this compound (85%, 1.64 g, 7.1 mmol, 2.0 equiv.) at room temperature.
-
Reflux the reaction mixture overnight.
-
After cooling to room temperature, perform an extraction with ethyl acetate and brine.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the solution and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes/ethyl acetate to afford the desired benzothiosulfonate product.
Expected Yield: 84%
Protocol 2: Nucleophilic Displacement with Dibromoethane
This protocol illustrates the use of this compound as a nucleophile to displace a halide.[5]
Materials:
-
This compound
-
1,2-Dibromoethane
-
Dry N,N-Dimethylformamide (DMF)
-
Deionized water
-
Diethyl ether
Procedure:
-
In a suitable reaction vessel, dissolve this compound (3.0 g, 15 mmol) in dry DMF (130 mL) with stirring until the salt is completely dissolved.
-
Add 1,2-dibromoethane (3.3 mL, 38 mmol) to the solution.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
After 24 hours, add an additional portion of 1,2-dibromoethane (3.3 mL).
-
After a total of 2 days, quench the reaction by adding deionized water.
-
Extract the aqueous mixture three times with diethyl ether.
-
Combine the organic extracts, dry over a suitable drying agent, filter, and concentrate under reduced pressure to obtain the product.
Protocol 3: Synthesis of Nucleotide Analogues with Disulfide Linkers
This protocol describes a key step in the synthesis of nucleotide analogues where this compound is used to install a reactive group for subsequent disulfide bond formation.[3][4]
Materials:
-
Amine-functionalized nucleotide precursor
-
This compound
-
N-(trifluoroacetamido)ethanethiol
-
Dry N,N-Dimethylformamide (DMF)
-
Molecular sieves
Procedure:
-
To a solution of the amine-functionalized precursor in dry DMF containing molecular sieves, add this compound (1.5 equiv.) in one portion at 0°C.
-
Allow the reaction mixture to stir for 20 minutes at room temperature.
-
Add N-(trifluoroacetamido)ethanethiol (2.0 equiv.) in one portion.
-
Continue stirring the resulting mixture for 30 minutes at room temperature.
-
Filter off the molecular sieves.
-
Remove the solvent under reduced pressure.
-
Purify the residue via column chromatography to yield the desired product.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for the synthesis of an OEG-linked benzothiosulfonate.
Caption: Workflow for the nucleophilic displacement of dibromoethane.
Caption: Workflow for the synthesis of a nucleotide analogue with a disulfide linker.
References
- 1. Cas 1887-29-2,BENZENETHIONOSULFONIC ACID, SODIUM SALT | lookchem [lookchem.com]
- 2. US9078956B2 - Modification of biomedical polymers for prevention of fouling and clotting - Google Patents [patents.google.com]
- 3. US10336785B2 - Methods for synthesizing nucleotide analogues with disulfide linkers - Google Patents [patents.google.com]
- 4. US10301346B2 - Nucleotide analogues - Google Patents [patents.google.com]
- 5. Analytics for World Intellectual Property Organization, REAGENTS AND METHODS FOR ALIPHATIC CARBON—HYDROGEN BOND FUNCTIONALIZATION [patentbuddy.com]
Application Notes and Protocols for Quantifying Protein Modification by Benzenethiosulfonic Acid Sodium Salt
Introduction
Benzenethiosulfonic acid sodium salt (BTSA) is a thiol-reactive reagent used to induce S-thiolation, a specific type of post-translational modification, on cysteine residues of proteins. This modification, forming a protein-S-S-phenyl mixed disulfide, can significantly alter protein structure, function, and involvement in cellular signaling pathways. Quantifying the extent of this modification is crucial for researchers in basic science and drug development to understand the mechanism of action of thiol-active compounds and to characterize modified protein therapeutics.
These application notes provide detailed protocols for three common methods to quantify protein modification by BTSA: Mass Spectrometry (MS), UV-Vis spectrophotometry using Ellman's Reagent, and fluorescence-based assays.
Method 1: Direct Quantification by Mass Spectrometry (MS)
Mass spectrometry is a powerful and direct method for identifying and quantifying protein modifications.[1] It allows for the precise localization of the modification on specific cysteine residues and provides a quantitative measure of the modification stoichiometry. The modification by BTSA results in a mass increase of 109.0061 Da due to the addition of a phenylthiol group (C₆H₅S).
Experimental Protocol: Bottom-Up Proteomics Workflow
-
Protein Modification:
-
Prepare a solution of the target protein (e.g., 1 mg/mL) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Add a molar excess of BTSA (e.g., 10-fold molar excess over cysteine residues) to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
(Optional) Quench the reaction by adding a small molecule thiol like DTT or 2-mercaptoethanol, or remove excess BTSA by buffer exchange/desalting column.
-
-
Sample Preparation for MS:
-
Alkylation of Free Thiols: Add iodoacetamide (IAA) to a final concentration of 20 mM to alkylate any remaining free cysteine residues. Incubate for 30 minutes in the dark at room temperature. This step prevents disulfide bond scrambling.[2]
-
Protein Denaturation and Digestion: Denature the protein sample by adding urea to a final concentration of 8 M.
-
Reduce the sample volume by dilution with 50 mM ammonium bicarbonate to lower the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C to digest the protein into peptides.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Analyze the peptide mixture using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Peptides are separated by reverse-phase chromatography and analyzed by the mass spectrometer.[1][3]
-
The mass spectrometer will acquire MS1 scans to measure the mass-to-charge ratio (m/z) of the peptides and MS2 scans (fragmentation) to determine their amino acid sequence.
-
-
Data Analysis:
-
Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database containing the sequence of the target protein.
-
Specify the S-phenylthiolation of cysteine (+109.0061 Da) as a variable modification in the search parameters.
-
Quantify the extent of modification by comparing the peak intensities or spectral counts of the modified versus unmodified versions of each cysteine-containing peptide.
-
Data Presentation
Table 1: Summary of Mass Spectrometry Data for BTSA Modification
| Parameter | Description | Example Value |
| Target Protein | The protein of interest being modified. | Recombinant Human Serum Albumin |
| Target Peptide | Amino acid sequence of a peptide containing a cysteine. | LVNEVTEFAKTCVADESAENCDK |
| Unmodified Peptide m/z | Mass-to-charge ratio of the peptide with unmodified Cys. | 1274.58 (z=2) |
| Modified Peptide m/z | Mass-to-charge ratio of the peptide with S-phenylthiolated Cys. | 1329.08 (z=2) |
| Mass Shift (Δm) | The observed mass difference upon modification. | +109.0 Da |
| Modification Site | The specific cysteine residue identified as modified. | Cys34 |
| Modification (%) | The percentage of the specific peptide that is modified. | 65% |
Visualization
Caption: Workflow for quantifying protein S-thiolation by mass spectrometry.
Method 2: Indirect Quantification with Ellman's Reagent (DTNB)
This method provides an indirect measure of cysteine modification by quantifying the loss of free sulfhydryl (-SH) groups in a protein sample after reaction with BTSA. Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB, reacts with free thiols to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB²⁻), which has a strong absorbance at 412 nm.[4]
Experimental Protocol
-
Reagent Preparation:
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0.
-
DTNB Stock Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Cysteine Standard: Prepare a standard curve using L-cysteine (0 to 100 µM) in Reaction Buffer.
-
-
Protein Modification:
-
Prepare two identical samples of the target protein (e.g., 50 µM) in the Reaction Buffer. Label them "Control" and "BTSA-Treated".
-
To the "BTSA-Treated" sample, add BTSA to the desired final concentration (e.g., 500 µM).
-
To the "Control" sample, add an equal volume of buffer.
-
Incubate both samples for 1 hour at room temperature.
-
Remove excess, unreacted BTSA from the "BTSA-Treated" sample using a desalting column, equilibrating with the Reaction Buffer. Do the same for the "Control" sample.
-
-
DTNB Assay:
-
In a 96-well plate, add 50 µL of the "Control" and "BTSA-Treated" samples to separate wells.
-
Add 50 µL of your cysteine standards to separate wells.
-
Add 200 µL of the DTNB solution to all wells.
-
Incubate for 15 minutes at room temperature, protected from light.
-
Measure the absorbance at 412 nm using a microplate reader.
-
-
Calculation:
-
Generate a standard curve by plotting the absorbance at 412 nm versus the concentration of the cysteine standards.
-
Use the standard curve to determine the concentration of free thiols in the "Control" ([SH]control) and "BTSA-Treated" ([SH]treated) samples.
-
Calculate the percentage of modification using the following formula:
-
% Modification = (1 - ([SH]treated / [SH]control)) * 100
-
-
Data Presentation
Table 2: Example Data for Quantification using Ellman's Reagent
| Sample | Absorbance at 412 nm | Calculated [Free SH] (µM) | % Modification |
| Control Protein | 0.850 | 48.2 | N/A |
| BTSA-Treated Protein | 0.215 | 12.2 | 74.7% |
Visualization
Caption: Workflow for indirect quantification of thiol modification with DTNB.
Method 3: Indirect Quantification using Thiol-Reactive Fluorescent Probes
This method is conceptually similar to the DTNB assay but uses a highly sensitive fluorescent signal instead of absorbance. Thiol-reactive fluorescent probes, such as those containing a maleimide group, covalently bind to free sulfhydryl groups.[5][6] The modification of cysteines by BTSA blocks this binding, resulting in a decrease in the fluorescence signal, which can be correlated to the extent of modification.
Experimental Protocol
-
Reagent Preparation:
-
Labeling Buffer: Phosphate-buffered saline (PBS), pH 7.2.
-
Fluorescent Probe Stock: Prepare a 10 mM stock solution of a maleimide-functionalized dye (e.g., Atto 488 Maleimide) in anhydrous DMSO.
-
-
Protein Modification:
-
Prepare "Control" and "BTSA-Treated" protein samples as described in Method 2, Step 2. Ensure both samples are in the Labeling Buffer after desalting.
-
Adjust the protein concentration to be within the linear range of the fluorometer (e.g., 1-10 µM).
-
-
Fluorescent Labeling:
-
To 100 µL of the "Control" and "BTSA-Treated" samples, add the fluorescent probe to a final concentration of 10-fold molar excess over the initial protein thiol concentration.
-
Incubate for 2 hours at room temperature in the dark.
-
(Optional) Remove unreacted probe using a desalting column to reduce background fluorescence.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity of the "Control" (F_control) and "BTSA-Treated" (F_treated) samples using a fluorometer or plate reader. Use the excitation and emission wavelengths specific to the chosen dye (e.g., ~495 nm excitation and ~520 nm emission for Atto 488).
-
-
Calculation:
-
Calculate the percentage of modification using the following formula:
-
% Modification = (1 - (F_treated / F_control)) * 100
-
-
Data Presentation
Table 3: Example Data for Quantification using a Fluorescent Probe
| Sample | Fluorescence Intensity (a.u.) | % Modification |
| Control Protein | 85,400 | N/A |
| BTSA-Treated Protein | 15,250 | 82.1% |
Visualization
Caption: Workflow for fluorescence-based quantification of thiol modification.
General Mechanism of Protein Modification by BTSA
The modification of proteins by BTSA is a targeted chemical reaction that can have significant biological consequences. Understanding this relationship is key to interpreting quantitative data.
Caption: Logical flow from BTSA reaction to altered cellular function.
References
- 1. sfrbm.org [sfrbm.org]
- 2. mdpi.com [mdpi.com]
- 3. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Introduction of a Cysteine Residue Modulates The Mechanical Properties of Aromatic‐Based Solid Aggregates and Self‐Supporting Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
Troubleshooting & Optimization
Optimizing reaction conditions for sulfenylation with Benzenethionosulfonic acid sodium salt
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing S-Phenyl Benzenethiosulfonate for the sulfenylation of thiols, a key reaction in bioconjugation, peptide modification, and drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the sulfenylation of thiols (e.g., cysteine residues in peptides and proteins) with S-Phenyl Benzenethiosulfonate to form an unsymmetrical disulfide bond.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Thiol: The starting thiol may be oxidized to a disulfide. | - Pre-treat the thiol-containing compound with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP), followed by purification to remove the reducing agent before the sulfenylation reaction.[1] |
| 2. Incorrect pH: The reaction is pH-dependent. The thiolate anion is the reactive species, so a sufficiently high pH is required to deprotonate the thiol. | - Optimize the reaction pH. While the optimal pH can be substrate-dependent, a mildly basic pH (around 7.5-8.5) is a good starting point. For some applications, the reaction can be performed at a mildly acidic pH of 4.0.[2] | |
| 3. Inactive S-Phenyl Benzenethiosulfonate: The reagent may have degraded due to improper storage. | - Store S-Phenyl Benzenethiosulfonate in a cool, dry place, protected from moisture. Consider purchasing a fresh batch of the reagent. | |
| Formation of Symmetric Disulfide (Homodimer) of the Starting Thiol | 1. Oxidative Conditions: The presence of oxygen can lead to the oxidative dimerization of the starting thiol. | - Degas all solvents and solutions used in the reaction. |
| - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | ||
| 2. Thiol-Disulfide Exchange: The desired unsymmetrical disulfide product can react with the starting thiol to form the symmetrical disulfide. | - Use a slight excess of S-Phenyl Benzenethiosulfonate (e.g., 1.1-1.5 equivalents) to drive the reaction to completion and consume the starting thiol. | |
| - Monitor the reaction progress by HPLC to determine the optimal reaction time and minimize side reactions. | ||
| Multiple Products Observed by HPLC or Mass Spectrometry | 1. Disulfide Scrambling: In molecules with multiple cysteine residues, incorrect disulfide bonds can form. | - For peptides with multiple cysteines, consider using orthogonal protecting groups to control the regioselectivity of disulfide bond formation. |
| 2. Side Reactions with Other Amino Acid Residues: In peptide or protein sulfenylation, other nucleophilic residues (e.g., lysine, histidine) can potentially react with the sulfenylating agent, although this is less common than thiol reactivity. | - Optimize the reaction pH to favor thiol reactivity. | |
| - Purify the product using reversed-phase HPLC to separate the desired product from side products.[2] | ||
| 3. Over-oxidation: The newly formed disulfide bond can be further oxidized, especially under harsh conditions. | - Avoid strong oxidizing agents and prolonged exposure to air. | |
| Difficulty in Purifying the Final Product | 1. Co-elution of Starting Materials and Product: The starting thiol, S-Phenyl Benzenethiosulfonate, and the product may have similar retention times in HPLC. | - Optimize the HPLC gradient and column chemistry for better separation. A C18 or C8 column with a water/acetonitrile or water/methanol gradient containing 0.1% TFA is a common choice for peptides.[2] |
| 2. Presence of Benzenesulfinic Acid Byproduct: The reaction generates benzenesulfinic acid as a byproduct, which needs to be removed. | - The benzenesulfinic acid is typically water-soluble and can be removed during aqueous workup or will elute in the void volume during reversed-phase HPLC purification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for sulfenylation with S-Phenyl Benzenethiosulfonate?
A1: The choice of solvent depends on the solubility of your substrate. For peptides and proteins, aqueous buffer systems are commonly used. Co-solvents like acetonitrile, methanol, or DMF can be added to improve the solubility of the reactants. For small molecules, aprotic solvents like THF or DMF can be employed. A solvent-free approach has also been reported to yield high purity unsymmetrical disulfides.[3][4]
Q2: What is the role of a base in this reaction?
A2: A base is typically required to deprotonate the starting thiol to its more nucleophilic thiolate form, which then attacks the electrophilic sulfur of the S-Phenyl Benzenethiosulfonate. The choice and concentration of the base should be optimized to avoid side reactions. For peptide modifications in a buffered solution, the pH of the buffer serves this purpose.
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[5] HPLC allows for the separation and quantification of the starting materials and the product over time. Mass spectrometry can be used to confirm the identity of the desired product by its molecular weight.
Q4: What are the common side products in this reaction?
A4: The most common side product is the symmetrical disulfide of the starting thiol. Another potential side product is the symmetrical diphenyl disulfide from the reagent, although this is less common. In peptide synthesis, side reactions can also occur at other amino acid residues.[6][7][8][9]
Q5: How should I purify the final sulfenylated product?
A5: For peptides and proteins, reversed-phase HPLC is the most common method for purification.[2] The choice of column and gradient conditions should be optimized for each specific product. For small molecules, column chromatography on silica gel is a standard purification technique.
Experimental Protocols
General Protocol for Sulfenylation of a Cysteine-Containing Peptide
This protocol provides a general guideline for the sulfenylation of a peptide containing a free cysteine residue. The conditions may need to be optimized for specific peptides.
Materials:
-
Cysteine-containing peptide
-
S-Phenyl Benzenethiosulfonate
-
Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
HPLC system with a C18 column
-
Mass spectrometer
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the phosphate buffer to a final concentration of 1-5 mg/mL. If the peptide is known to have formed disulfide dimers, pre-treat with a reducing agent like TCEP and purify before proceeding.
-
Reagent Preparation: Prepare a stock solution of S-Phenyl Benzenethiosulfonate in acetonitrile (e.g., 10-20 mM).
-
Reaction Setup: To the peptide solution, add a slight molar excess (e.g., 1.2 equivalents) of the S-Phenyl Benzenethiosulfonate solution.
-
Reaction: Gently mix the reaction and allow it to proceed at room temperature. Monitor the reaction progress by injecting aliquots into the HPLC-MS system at regular intervals (e.g., every 15-30 minutes).
-
Quenching: Once the reaction is complete (as determined by the consumption of the starting peptide), the reaction can be quenched by acidifying with TFA to a pH of 2-3.
-
Purification: Purify the reaction mixture by preparative reversed-phase HPLC using a water/acetonitrile gradient containing 0.1% TFA.
-
Analysis: Collect the fractions containing the desired product and confirm its identity and purity by analytical HPLC and mass spectrometry.
-
Lyophilization: Lyophilize the pure fractions to obtain the final sulfenylated peptide.
Quantitative Data on Reaction Conditions
While specific quantitative data for the sulfenylation with benzenethiosulfonic acid sodium salt is not extensively available in the searched literature, the following tables provide a general overview of how different reaction parameters can influence the outcome of the reaction based on established principles of sulfenylation and disulfide bond formation.
Table 1: Effect of pH on Sulfenylation
| pH Range | Expected Outcome | Rationale |
| < 6 | Slow to no reaction | The concentration of the reactive thiolate species is low. |
| 7 - 8.5 | Optimal reaction rate for many substrates | Balances the concentration of the thiolate with the stability of the reactants and products. |
| > 9 | Increased risk of side reactions | Higher pH can promote disulfide exchange and other side reactions, potentially leading to a mixture of products. |
Table 2: Effect of Temperature on Sulfenylation
| Temperature | Expected Outcome | Rationale |
| 4°C | Slower reaction rate | May be beneficial for sensitive substrates to minimize degradation or side reactions. |
| Room Temperature (20-25°C) | Generally a good starting point | Provides a reasonable reaction rate for most substrates. |
| > 30°C | Faster reaction rate but increased risk of side reactions | Higher temperatures can accelerate the desired reaction but may also promote disulfide scrambling and other undesired pathways. |
Table 3: Effect of Solvent on Sulfenylation (General Guidance)
| Solvent System | Expected Outcome | Rationale |
| Aqueous Buffer | Good for soluble peptides and proteins | Mimics physiological conditions and is often compatible with biological molecules. |
| Aqueous-Organic Mixtures (e.g., Water/ACN, Water/MeOH) | Improved solubility for less polar substrates | Can enhance reaction rates by improving the homogeneity of the reaction mixture. |
| Aprotic Organic Solvents (e.g., DMF, THF) | Suitable for small molecule sulfenylation | Provides a non-aqueous environment for the reaction. |
| Solvent-Free | High purity of unsymmetrical disulfides | Can minimize side reactions like disproportionation that may occur in solution.[3][4] |
Visualizations
Caption: Experimental workflow for the sulfenylation of a thiol substrate.
Caption: Reaction mechanism of thiol sulfenylation with S-Phenyl Benzenethiosulfonate.
References
- 1. Biochemical methods for monitoring protein thiol redox states in biological systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conversion of S–phenylsulfonylcysteine residues to mixed disulfides at pH 4.0: utility in protein thiol blocking and in protein–S–nitrosothiol detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 6. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 9. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
Troubleshooting low yield in the synthesis of aryl thiosulfonates
Technical Support Center: Synthesis of Aryl Thiosulfonates
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in the synthesis of aryl thiosulfonates.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in aryl thiosulfonate synthesis?
Low yields can stem from several factors including incomplete reactions, degradation of starting materials or products, and the formation of side products. Common side reactions include the oxidation of thiols to disulfides or the over-oxidation of the desired product to sulfonic acids.[1][2] Additionally, purification challenges, especially with highly polar or water-soluble compounds, can lead to significant product loss.[3]
Q2: What are the typical side products I should look out for?
The primary side products depend on the synthetic route. When using thiols as starting materials, symmetrical disulfides are a common byproduct due to oxidative coupling.[4] If strong oxidizing agents are used, the thiosulfonate product can be further oxidized to a sulfonic acid. In reactions involving sulfonyl hydrazides, symmetrical disulfides can also be formed as byproducts.[4]
Q3: How can I minimize the formation of symmetrical disulfides?
Minimizing disulfide formation often involves carefully controlling the reaction atmosphere and the choice of oxidant. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent aerobic oxidation of thiol starting materials. Using a stoichiometric amount of a mild oxidant can also favor the desired thiosulfonate product over the disulfide.
Q4: My aryl thiosulfonate is highly water-soluble, and I'm losing it during aqueous workup. What purification strategies can I use?
For highly polar and water-soluble products, standard liquid-liquid extraction may be inefficient. Alternative purification strategies include:
-
Reverse-Phase Chromatography: Using a C18 cartridge is a common method for desalting and purifying highly polar organic molecules.[3]
-
Lyophilization: If the product is in an aqueous solution with volatile salts (like ammonium bicarbonate), freeze-drying can be an effective way to isolate the compound.
-
Precipitation/Crystallization: Adjusting the solvent system (e.g., by adding a less polar co-solvent) or pH might induce precipitation of the desired product.
Q5: Can the choice of catalyst significantly impact the yield?
Yes, the catalyst is often crucial. For instance, in copper-catalyzed reactions of boronic acids with a polysulfane reagent (DBSPS) to form thiosulfonates, the copper catalyst is essential for the reaction to proceed.[5] Similarly, in metal-free approaches using sulfonyl hydrazides, the choice and amount of additives like N-bromosuccinimide (NBS) and a base like DABCO are critical for optimizing the yield.[6]
Troubleshooting Guide
This guide is designed to help you systematically diagnose the cause of low yields in your reaction.
Problem: The reaction has not gone to completion.
Possible Cause:
-
Poor quality of starting materials: Impurities in starting materials can inhibit the reaction.
-
Suboptimal reaction conditions: Temperature, solvent, or catalyst may not be ideal.
-
Insufficient reaction time: The reaction may simply need more time to reach completion.
Troubleshooting Steps:
-
Verify Starting Material Purity: Check the purity of your reagents (e.g., via NMR, LC-MS) before starting the reaction.
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and catalyst concentration to find the optimal conditions. As shown in the table below, even small changes can significantly affect the yield.[6][7]
-
Monitor Reaction Progress: Use techniques like TLC or LC-MS to monitor the reaction over time to ensure it has reached its endpoint before workup.
Problem: The desired product is formed, but the isolated yield is low.
Possible Cause:
-
Product degradation: The product may be unstable under the reaction or workup conditions.
-
Loss during workup: The product may be partially soluble in the aqueous phase during extraction.
-
Loss during purification: The product may be difficult to separate from byproducts or may adhere strongly to the stationary phase during chromatography.
Troubleshooting Steps:
-
Assess Product Stability: Check the literature for the stability of your target compound. If it is sensitive to acid or base, ensure your workup procedure is neutral.
-
Modify Workup Procedure: If you suspect loss during extraction, minimize the number of aqueous washes or back-extract the aqueous layers with an appropriate organic solvent. For very polar products, consider avoiding an aqueous workup altogether if possible.
-
Optimize Purification: If using column chromatography, try different solvent systems or stationary phases (e.g., alumina instead of silica gel, or reverse-phase silica).[3] Ensure your compound is not decomposing on the column.
Data on Reaction Optimization
Optimizing reaction parameters is critical for achieving high yields. The following tables summarize data from studies on the synthesis of thiosulfonates.
Table 1: Effect of Additives and Base on a Metal-Free Thiosulfonate Synthesis [6]
| Entry | Additive (1.5 equiv.) | Base (1.0 equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | NBS | DABCO | CH₃CN | 80 | 81 |
| 2 | NBS | DBU | CH₃CN | 80 | 75 |
| 3 | NBS | Et₃N | CH₃CN | 80 | 68 |
| 4 | NIS | DABCO | CH₃CN | 80 | 52 |
| 5 | None | DABCO | CH₃CN | 80 | < 5 |
| 6 | NBS | None | CH₃CN | 80 | < 5 |
Reaction of p-toluenesulfonyl hydrazide. NBS = N-Bromosuccinimide, DABCO = 1,4-Diazabicyclo[2.2.2]octane, DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, NIS = N-Iodosuccinimide.
Table 2: Effect of Solvent on a Rhodium-Catalyzed Synthesis [7]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetone | 60 | 9 | 95 |
| 2 | THF | 60 | 12 | 86 |
| 3 | CH₂Cl₂ | 60 | 12 | 82 |
| 4 | Toluene | 60 | 12 | 75 |
| 5 | CH₃CN | 60 | 12 | 68 |
Reaction of a cyclic 2-diazo-1,3-diketone with an aryl isothiocyanate using 1 mol% Rh₂(OAc)₄.
Experimental Protocols
Protocol 1: Copper-Catalyzed Synthesis from Boronic Acids
This protocol is adapted from a method for reacting boronic acids with 1,3-dibenzenesulfonylpolysulfane (DBSPS) to yield aryl thiosulfonates.[5]
Materials:
-
Aryl boronic acid
-
1,3-Dibenzenesulfonylpolysulfane (DBSPS)
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Methanol (CH₃OH)
-
Ethyl acetate (EtOAc)
-
Water
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Oven-dried 8 mL vial with a magnetic stir bar
Procedure:
-
In a glovebox, add the aryl boronic acid (0.2 mmol), DBSPS (0.08 g), and Cu(OTf)₂ (72 mg, 0.2 mmol) to the oven-dried vial.
-
Add methanol (2.0 mL) via syringe.
-
Seal the vial and place it in a preheated oil bath at 60 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the crude mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to yield the desired aryl thiosulfonate.
Visualizations
Logical and Experimental Workflows
Caption: Troubleshooting decision tree for low aryl thiosulfonate yield.
Caption: General experimental workflow for aryl thiosulfonate synthesis.
Caption: Desired reaction pathway and common side reactions.
References
- 1. Thiol - Wikipedia [en.wikipedia.org]
- 2. Diaryl Disulfides and Thiosulfonates as Combretastatin A-4 Analogues: Synthesis, Cytotoxicity and Antitubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Thiosulfonate synthesis by S-S coupling [organic-chemistry.org]
- 5. Synthesis of 1,3-Dibenzenesulfonylpolysulfane (DBSPS) and Its Application in the Preparation of Aryl Thiosulfonates from Boronic Acids [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Improving the selectivity of Benzenethionosulfonic acid sodium salt in complex biological samples
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving the selectivity of Benzenethionosulfonic acid sodium salt in complex biological samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound in proteins?
This compound is a thiol-reactive reagent primarily used for the S-sulfenylation of cysteine residues in proteins. The reaction involves the nucleophilic attack of the cysteine thiolate anion on the disulfide bond of the reagent, leading to the formation of a mixed disulfide bond on the protein and releasing benzenesulfinic acid.
Q2: What is the optimal pH for labeling proteins with this compound?
The optimal pH for labeling cysteine residues is typically in the range of 7.0 to 8.5. In this pH range, a significant portion of cysteine thiols (pKa ≈ 8.5) are deprotonated to the more nucleophilic thiolate anion, facilitating the reaction.[1] At lower pH values, the protonated thiol is less reactive, while at higher pH, the risk of side reactions with other nucleophilic amino acids like lysine and histidine increases.
Q3: What are the potential side reactions when using this compound?
While highly selective for cysteines, potential side reactions can occur, especially under non-optimal conditions:
-
Modification of other nucleophilic residues: At pH values above 8.5, deprotonated primary amines of lysine residues and the imidazole ring of histidine can exhibit some reactivity towards the reagent.
-
Hydrolysis of the reagent: In aqueous solutions, this compound can undergo hydrolysis, reducing its effective concentration for protein labeling.
Q4: How can I confirm that my protein of interest has been successfully labeled?
Successful labeling can be confirmed using several methods:
-
Mass Spectrometry: This is the most definitive method. By analyzing the intact protein or its tryptic peptides, you can identify the mass shift corresponding to the addition of the benzenethiosulfonyl group.
-
SDS-PAGE Analysis: If the labeling reagent includes a fluorescent tag or a biotin handle, you can visualize the labeled protein on an SDS-PAGE gel by fluorescence scanning or western blotting with streptavidin, respectively.
-
Activity Assays: If the labeled cysteine is in the active site of an enzyme, a change in its activity upon modification can indicate successful labeling.
Troubleshooting Guides
This section addresses common issues encountered during protein labeling experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Low Labeling Efficiency | Suboptimal pH: The reaction buffer pH is too low, resulting in protonated and less reactive cysteine thiols. | Adjust the buffer pH to a range of 7.0-8.5. |
| Reagent Instability: The this compound has hydrolyzed due to prolonged exposure to aqueous buffer. | Prepare the reagent solution fresh before each experiment. | |
| Insufficient Reagent Concentration: The molar excess of the reagent over the protein is too low. | Increase the molar ratio of the reagent to the protein. A typical starting point is a 10- to 20-fold molar excess. | |
| Presence of Reducing Agents: Reagents like DTT or β-mercaptoethanol in the sample will compete with protein thiols for the labeling reagent. | Remove reducing agents from the protein sample before labeling using dialysis or desalting columns. | |
| Protein Precipitation | High Reagent Concentration: A large excess of the hydrophobic labeling reagent can lead to protein aggregation and precipitation. | Optimize the reagent concentration by performing a titration experiment. |
| Solvent Incompatibility: The organic solvent used to dissolve the reagent (e.g., DMSO, DMF) is causing protein denaturation. | Minimize the final concentration of the organic solvent in the reaction mixture (typically <5% v/v). | |
| Changes in Protein pI: Extensive labeling can alter the isoelectric point (pI) of the protein, leading to precipitation at the working pH. | Adjust the pH of the buffer to be further away from the new pI of the modified protein. | |
| Non-specific Labeling | High pH: The reaction is performed at a pH > 8.5, leading to the deprotonation and increased reactivity of other nucleophilic residues like lysine and histidine. | Lower the reaction pH to the optimal range of 7.0-8.5. |
| Prolonged Incubation Time: Extended reaction times can increase the chance of off-target modifications. | Optimize the incubation time. For many proteins, labeling is complete within 1-2 hours at room temperature. | |
| Excessive Reagent Concentration: A very high molar excess of the reagent can drive less favorable reactions with other amino acids. | Reduce the molar excess of the labeling reagent. |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Purified Protein
This protocol provides a starting point for labeling a purified protein with this compound. Optimization of reagent concentration, pH, and incubation time may be necessary for each specific protein.
-
Protein Preparation:
-
Prepare the purified protein in a suitable buffer at a concentration of 1-5 mg/mL.
-
The buffer should be free of primary amines (e.g., Tris) and reducing agents. A phosphate or HEPES buffer at pH 7.5 is recommended.
-
If reducing agents are present, remove them by dialysis or using a desalting column.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in an anhydrous organic solvent such as DMSO or DMF.
-
-
Labeling Reaction:
-
Add the stock solution of this compound to the protein solution to achieve the desired final molar excess (e.g., 10-fold molar excess).
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Removal of Excess Reagent:
-
Separate the labeled protein from the unreacted reagent using a desalting column or dialysis against the storage buffer.
-
-
Analysis:
-
Confirm labeling by mass spectrometry.
-
Protocol 2: Chemoproteomic Workflow for Identifying S-sulfenylated Proteins in a Cell Lysate
This protocol outlines a general workflow for the identification of proteins modified by this compound in a complex biological sample.
-
Cell Lysis:
-
Harvest cells and lyse them in a buffer containing detergents and protease inhibitors. The lysis buffer should be free of reducing agents.
-
-
Protein Labeling:
-
Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
-
Add the this compound stock solution to the lysate to a final concentration of 1-2 mM.
-
Incubate at room temperature for 1 hour.
-
-
Reduction and Alkylation:
-
Add DTT to a final concentration of 10 mM to reduce any remaining disulfide bonds.
-
Alkylate all free thiols by adding iodoacetamide to a final concentration of 20 mM and incubate in the dark for 30 minutes.
-
-
Protein Precipitation and Digestion:
-
Precipitate the proteins using a methanol/chloroform extraction or acetone precipitation.
-
Resuspend the protein pellet in a buffer suitable for enzymatic digestion (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).
-
Dilute the urea to < 2 M and digest the proteins with trypsin overnight at 37°C.
-
-
Enrichment of Labeled Peptides (if applicable):
-
If a biotinylated version of the reagent is used, enrich the labeled peptides using streptavidin-agarose beads.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by LC-MS/MS to identify the modified peptides and the corresponding proteins.
-
Quantitative Data
The following table summarizes the relative reactivity of different thiol-reactive probes. While specific quantitative data for this compound is limited in the literature, its reactivity is expected to be comparable to other thiosulfonate reagents.
| Probe Type | Target Residue | Optimal pH | Relative Reactivity | Notes |
| Iodoacetamides | Cysteine | 7.0 - 8.5 | Moderate | Highly specific for thiols.[1] |
| Maleimides | Cysteine | 6.5 - 7.5 | High | Can react with other nucleophiles at higher pH. |
| Aryl Thiosulfonates | Cysteine | 7.0 - 8.5 | Moderate to High | Good selectivity for cysteines. |
| Vinyl Sulfones | Cysteine, Lysine | 8.0 - 9.0 | Moderate | Reactivity with lysine increases at higher pH. |
Visualizations
Experimental Workflow for Chemoproteomic Analysis
Caption: General workflow for identifying protein targets of this compound.
Signaling Pathway Example: Redox Regulation of a Kinase
Caption: Hypothetical redox regulation of a kinase by S-sulfenylation.
Logical Relationship for Troubleshooting Low Labeling Efficiency
Caption: Decision tree for troubleshooting low labeling efficiency.
References
Benzenethionosulfonic acid sodium salt stability in different buffer systems
Disclaimer: Currently, there is a lack of specific published stability data for benzenethionosulfonic acid sodium salt in commonly used buffer systems. The following guidance is based on general chemical principles of the thiosulfonate functional group and standard protocols for stability testing. Researchers are strongly advised to perform their own stability studies for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in aqueous buffer solutions?
A1: While specific data is unavailable, the thiosulfonate functional group (R-SO₂-S-R') can be susceptible to nucleophilic attack. Its stability in aqueous solutions is expected to be dependent on pH, temperature, and the presence of nucleophiles. Thiosulfonates can be more reactive than their sulfonate counterparts (R-SO₃⁻).
Q2: What are the potential degradation pathways for this compound?
A2: Based on the general reactivity of thiosulfonates, potential degradation pathways in aqueous buffers may include:
-
Hydrolysis: The thiosulfonate group may undergo hydrolysis, particularly under basic conditions, which can lead to disproportionation. This could yield a mixture of sulfinate and other sulfur species.
-
Nucleophilic Attack: Buffer components, especially those with amine groups like Tris, could act as nucleophiles and react with the thiosulfonate, leading to the formation of new adducts.
-
Oxidation: Although generally stable to mild oxidation, strong oxidizing agents could potentially oxidize the sulfur atoms.
Q3: Are there any known incompatibilities with common buffer systems?
A3:
-
Tris Buffer: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine that is nucleophilic, especially at higher pH values. This could lead to a reaction with the thiosulfonate group, causing degradation of the compound.
-
Phosphate and Citrate Buffers: These are generally considered less reactive than amine-based buffers. However, the pH of the buffer will still be a critical factor. Stability should be assessed on a case-by-case basis.
Q4: What are the recommended storage conditions for solutions of this compound?
A4: For maximum stability, it is recommended to prepare solutions fresh. If storage is necessary, it should be at a low temperature (2-8 °C) and protected from light. The pH of the solution should be kept neutral or slightly acidic, pending experimental validation. Long-term storage of solutions is not recommended without performing a comprehensive stability study.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected experimental results or loss of activity over time. | Degradation of this compound in the experimental buffer. | Perform a stability study of the compound in your buffer system using an appropriate analytical method (e.g., HPLC) to determine the rate of degradation. Consider switching to a less reactive buffer system if instability is confirmed. |
| Appearance of new peaks in analytical chromatograms (e.g., HPLC). | Formation of degradation products. | Conduct a forced degradation study to generate potential degradation products and confirm their retention times. This will help in identifying the source of the new peaks. |
| Precipitation or cloudiness in the solution. | The compound or its degradation products may have limited solubility under the storage or experimental conditions. | Check the solubility of the compound at the desired concentration and pH. Consider adjusting the buffer concentration or pH. |
Experimental Protocols
General Protocol for Assessing the Stability of this compound in a Buffer System
This protocol outlines a general procedure for a forced degradation study to evaluate the stability of this compound in a specific buffer.
1. Materials and Equipment:
-
This compound
-
Buffer of choice (e.g., phosphate, citrate, Tris) at the desired concentration and pH
-
Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for pH adjustment and forced degradation
-
Oxidizing agent (e.g., 3% H₂O₂)
-
High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
pH meter
-
Incubators or water baths at various temperatures
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or acetonitrile) at a known concentration.
-
Preparation of Test Solutions:
-
Dilute the stock solution with the buffer of interest to a final concentration suitable for your analytical method.
-
Prepare separate test solutions for each stress condition:
-
Acid Hydrolysis: Add HCl to the test solution to achieve a final pH of 1-2.
-
Base Hydrolysis: Add NaOH to the test solution to achieve a final pH of 12-13.
-
Oxidation: Add H₂O₂ to the test solution.
-
Thermal Stress: Place test solutions at elevated temperatures (e.g., 40°C, 60°C, 80°C).
-
Photostability: Expose the test solution to a light source as per ICH Q1B guidelines.
-
-
Include a control sample stored at a reference temperature (e.g., 4°C) in the dark.
-
-
Incubation: Incubate the test solutions under the specified conditions for a defined period (e.g., 0, 2, 4, 8, 12, 24 hours, and then at longer intervals if the compound is stable).
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each test solution.
-
If necessary, neutralize the acid and base hydrolysis samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial concentration (time 0).
-
Determine the rate of degradation and, if possible, the half-life of the compound under each condition.
-
3. Data Presentation:
Summarize the quantitative data in a table for easy comparison.
Table 1: Stability of this compound in [Buffer Name] at [Temperature]
| Time (hours) | Remaining Compound in Control (%) | Remaining Compound at pH [X] (%) | Remaining Compound at pH [Y] (%) | Remaining Compound with [Oxidant] (%) |
| 0 | 100 | 100 | 100 | 100 |
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 12 | ||||
| 24 |
Visualizations
Caption: Workflow for assessing the stability of a compound.
Caption: Hypothetical degradation pathway of a thiosulfonate.
Removal of excess Benzenethionosulfonic acid sodium salt from a reaction mixture
This guide provides troubleshooting advice and detailed protocols for the effective removal of excess benzenesulfonic acid sodium salt from reaction mixtures. Given its properties, this salt is a common water-soluble byproduct in various organic syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the key properties of benzenesulfonic acid sodium salt that influence its removal?
Benzenesulfonic acid sodium salt is a non-volatile, white solid. Its most critical property for purification is its solubility profile. It is highly soluble in water and polar solvents but has very low solubility in nonpolar organic solvents.[1][2][3] This differential solubility is the primary basis for its removal from less polar organic products.
Q2: What is the most common method to remove benzenesulfonic acid sodium salt from a reaction mixture?
The standard and most effective method is a liquid-liquid extraction, commonly referred to as an "aqueous workup".[4][5] This process involves adding water and a water-immiscible organic solvent to the reaction mixture. The highly polar benzenesulfonic acid sodium salt preferentially dissolves in the aqueous layer, which can then be separated from the organic layer containing the desired product.
Q3: Can crystallization be used for removal instead of an aqueous wash?
Yes, crystallization can be an effective method, particularly if your desired product is a solid.[6][7] The principle relies on finding a suitable solvent in which the desired product's solubility changes significantly with temperature, while the benzenesulfonic acid sodium salt remains insoluble. The crude mixture is dissolved in a minimal amount of the hot solvent, and upon cooling, the purified product crystallizes, leaving the salt behind in the solution or as an easily filterable solid.
Troubleshooting Guide
Problem 1: My desired product is slightly water-soluble, and I'm losing it during the aqueous wash.
-
Solution: Use a saturated aqueous solution of sodium chloride (brine) for the wash instead of deionized water.[8][9] The high concentration of salt in the brine decreases the solubility of organic compounds in the aqueous layer, a phenomenon known as "salting out". This will push more of your desired product into the organic layer, improving your yield.
Problem 2: After extraction, my final product still contains residual salt.
-
Solution 1: Perform Multiple Washes. A single extraction may not be sufficient. Wash the organic layer two to three times with water or brine to ensure complete removal of the salt.
-
Solution 2: Check the pH. If the reaction involved acidic or basic conditions, the final aqueous wash should be neutral (pH ~7). If it is not, it may indicate the presence of other ionic impurities. Continue washing until the aqueous layer is neutral.
-
Solution 3: Dry the Organic Layer Thoroughly. After the final wash, use a drying agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove any dissolved water from the organic layer.[9][10] Residual water can retain dissolved salt.
Problem 3: My reaction was performed in a water-miscible solvent like THF or acetonitrile. How do I perform an aqueous extraction?
-
Solution: First, remove the water-miscible organic solvent using a rotary evaporator. Then, redissolve the resulting crude residue in a water-immiscible solvent, such as ethyl acetate, dichloromethane, or diethyl ether. You can now proceed with the standard aqueous workup as described in the protocols below.
Data Presentation
The selection of a purification strategy is dictated by the solubility of the benzenesulfonic acid sodium salt.
| Property | Value | Implication for Removal |
| Water Solubility | High / Soluble[1][11][12] | Ideal for removal by aqueous extraction (workup). |
| Ethanol Solubility | Slightly Soluble (especially in hot ethanol)[1][2] | Recrystallization from ethanol might be challenging if the desired product has similar solubility. |
| Benzene Solubility | Slightly Soluble[3] | Can be used as a solvent for recrystallization if the desired product is highly soluble. |
| Diethyl Ether Solubility | Insoluble[3] | Diethyl ether is an excellent organic solvent for extraction, as it will not dissolve the salt. |
Experimental Protocols
Protocol 1: Removal by Standard Aqueous Extraction
This method is suitable for reaction mixtures where the desired product is soluble in a water-immiscible organic solvent.
-
Transfer Mixture: Transfer the entire reaction mixture to a separatory funnel of appropriate size.
-
Dilute: Add a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to dissolve the desired product and dilute the mixture. The volume should typically be equal to or greater than the initial reaction volume.
-
First Wash: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel, invert it, and open the stopcock to vent any pressure.
-
Extract: Shake the funnel vigorously for 30-60 seconds, venting periodically.
-
Separate Layers: Place the funnel in a ring stand and allow the layers to fully separate. The aqueous layer (containing the dissolved salt) is typically the bottom layer, unless a dense chlorinated solvent like dichloromethane is used. Drain and collect the aqueous layer.
-
Repeat Wash (Optional but Recommended): Repeat steps 3-5 one or two more times to ensure complete removal.
-
Brine Wash: Perform a final wash with an equal volume of saturated NaCl solution (brine) to remove residual water from the organic layer.
-
Dry: Drain the organic layer into an Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄). Swirl the flask until the drying agent no longer clumps together.
-
Isolate Product: Filter or decant the dried organic solution away from the drying agent. Remove the solvent using a rotary evaporator to yield the crude product, now free of benzenesulfonic acid sodium salt.
Protocol 2: Removal by Filtration/Recrystallization
This method is ideal when the desired product is a solid with low solubility in a solvent that does not dissolve the salt (e.g., diethyl ether or dichloromethane).
-
Solvent Selection: Choose a solvent that readily dissolves your desired product at an elevated temperature but not at room temperature, and in which the benzenesulfonic acid sodium salt is insoluble.
-
Dissolution: Add the crude reaction mixture to an Erlenmeyer flask and add the selected solvent. Heat the mixture gently while stirring to dissolve your product completely. The salt will remain as a suspended solid.
-
Hot Filtration (if necessary): If the salt is preventing complete dissolution of your product, perform a hot filtration to remove the insoluble salt.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization of your purified product.
-
Isolate Crystals: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold solvent to remove any residual impurities.
-
Drying: Dry the crystals under a vacuum to remove any remaining solvent.
Visualizations
The following diagrams illustrate the workflow and decision-making process for removing excess benzenesulfonic acid sodium salt.
Caption: Workflow for removal via aqueous extraction.
Caption: Troubleshooting decision tree for purification.
References
- 1. chembk.com [chembk.com]
- 2. Sodium benzenesulfonate | C6H5NaO3S | CID 517327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. How To Run A Reaction [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. science.uct.ac.za [science.uct.ac.za]
- 7. byjus.com [byjus.com]
- 8. reddit.com [reddit.com]
- 9. How To [chem.rochester.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. Sodium benzenesulfonate Benzenesulfonic acid sodium salt [sigmaaldrich.com]
- 12. Sodium benzenesulfonate - Wikipedia [en.wikipedia.org]
Strategies to minimize non-specific labeling with Benzenethionosulfonic acid sodium salt
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific labeling when using benzenethiosulfonic acid sodium salt for bioconjugation.
Troubleshooting Guide
This guide addresses common issues encountered during labeling experiments with benzenethiosulfonic acid sodium salt, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing high background or non-specific labeling in my experiment?
A1: High background is a common issue and can arise from several factors related to the reactivity of benzenethiosulfonic acid sodium salt and the experimental conditions.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Incorrect pH of Reaction Buffer | Benzenethiosulfonic acid sodium salt is most specific for sulfhydryl groups (cysteine residues) at a neutral to slightly acidic pH (6.5-7.5). At pH values above 8.0, the reagent can react non-specifically with other nucleophilic amino acid residues, such as lysine.[1] Ensure your reaction buffer is within the optimal pH range. |
| Hydrophobic and Ionic Interactions | The benzene ring of the reagent can participate in non-specific hydrophobic interactions with proteins. Additionally, ionic interactions can contribute to non-specific binding.[2] |
| - Increase Salt Concentration: Adding 150-500 mM NaCl to your buffers can help disrupt ionic interactions. | |
| - Add Non-ionic Surfactants: Including 0.01-0.1% of a non-ionic surfactant like Tween-20 or Triton X-100 can reduce hydrophobic interactions. | |
| Insufficient Blocking | Failure to block non-specific binding sites on your protein or solid support can lead to high background. |
| - Use Protein Blocking Agents: Pre-incubate your sample with a blocking agent like Bovine Serum Albumin (BSA) or casein (typically 1-5%) to saturate non-specific binding sites.[2] | |
| - Use Non-Protein Blocking Agents: For applications where protein-based blockers are not suitable, consider using synthetic or plant-derived blocking agents. | |
| Excess Labeling Reagent | Using a large molar excess of the labeling reagent can drive non-specific reactions. |
| - Optimize Reagent Concentration: Perform a titration experiment to determine the optimal molar ratio of benzenethiosulfonic acid sodium salt to your protein, aiming for the lowest concentration that provides sufficient specific labeling. |
Q2: My labeling efficiency is very low. What could be the reason?
A2: Low labeling efficiency can be frustrating. The following are common culprits and how to address them.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Absence of Free Sulfhydryl Groups | The target of benzenethiosulfonic acid sodium salt is the free thiol group of cysteine residues. If these are involved in disulfide bonds, they will not be available for labeling.[3] |
| - Reduce Disulfide Bonds: Treat your protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) prior to labeling to break disulfide bonds. Be sure to remove the reducing agent before adding the labeling reagent, as it will compete for the reagent. | |
| Incorrect Buffer Composition | Buffers containing primary amines (e.g., Tris) can compete with the intended labeling reaction at higher pH. Buffers containing thiols will directly compete for the labeling reagent. |
| - Use Appropriate Buffers: Use buffers such as phosphate-buffered saline (PBS) or HEPES at a pH of 6.5-7.5. | |
| Reagent Instability | Benzenethiosulfonic acid sodium salt solutions may have limited stability. |
| - Prepare Fresh Solutions: Always prepare fresh solutions of the labeling reagent immediately before use. | |
| Insufficient Incubation Time or Temperature | The labeling reaction may not have proceeded to completion. |
| - Optimize Reaction Conditions: Increase the incubation time or temperature according to your specific protein's stability. A typical starting point is 1-2 hours at room temperature or overnight at 4°C. |
Q3: The function of my protein is compromised after labeling. Why is this happening?
A3: Loss of protein function is a critical issue that can result from the labeling process itself.
Potential Causes and Solutions:
| Cause | Recommended Solution |
| Labeling of Critical Cysteine Residues | The cysteine residue(s) being labeled may be located in the active site or a region crucial for the protein's conformation and function. |
| - Site-Directed Mutagenesis: If the protein structure is known, consider mutating the critical cysteine to another amino acid and introducing a new cysteine at a less critical location for labeling. | |
| - Protect Critical Thiols: Use a reversible thiol-blocking agent to protect the active site cysteine before labeling the other available cysteines. | |
| Denaturation of the Protein | The experimental conditions, such as pH, temperature, or the presence of organic solvents (if used to dissolve the reagent), may be denaturing your protein. |
| - Optimize Reaction Conditions: Perform the labeling reaction under conditions known to maintain your protein's stability. Minimize the concentration of any organic solvents. | |
| Over-labeling of the Protein | Excessive labeling can alter the protein's structure and function. |
| - Reduce Reagent Concentration: Lower the molar ratio of the labeling reagent to the protein to achieve a lower degree of labeling. |
Frequently Asked Questions (FAQs)
Q: What is the reaction mechanism of benzenethiosulfonic acid sodium salt with a thiol group?
A: Benzenethiosulfonic acid sodium salt reacts with a thiol (sulfhydryl) group through a nucleophilic attack by the thiolate anion on the sulfur atom of the thiosulfonate group. This results in the formation of a disulfide bond and the release of benzenesulfinic acid as a byproduct.
Q: What is the optimal pH for labeling with benzenethiosulfonic acid sodium salt?
A: The optimal pH for specific labeling of sulfhydryl groups is between 6.5 and 7.5.[1] At this pH range, the thiol group is sufficiently nucleophilic to react, while the reactivity with other amino acid side chains, such as the epsilon-amino group of lysine, is minimized.
Q: Can I use Tris buffer for my labeling reaction?
A: It is generally not recommended to use buffers containing primary amines, such as Tris, especially at pH values above 7.5, as they can compete with the intended labeling target.[1] Phosphate, HEPES, or bicarbonate buffers are more suitable choices.
Q: How can I remove unreacted benzenethiosulfonic acid sodium salt after the labeling reaction?
A: Unreacted reagent can be removed by standard protein purification techniques such as dialysis, gel filtration (desalting columns), or spin filtration.
Q: How can I quantify the degree of labeling?
A: The degree of labeling can be determined using various methods, including spectrophotometry (if the label has a chromophore), mass spectrometry to measure the mass shift of the protein, or by using a tagged version of the labeling reagent (e.g., biotinylated) followed by a colorimetric or fluorescent assay.
Experimental Protocols
Protocol 1: Standard Protein Labeling with Benzenethiosulfonic Acid Sodium Salt
-
Protein Preparation:
-
Dissolve the protein in a suitable reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 7.2).
-
If the protein contains disulfide bonds that need to be labeled, reduce them by incubating with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature.
-
Remove the reducing agent using a desalting column or dialysis against the reaction buffer.
-
-
Labeling Reaction:
-
Prepare a fresh stock solution of benzenethiosulfonic acid sodium salt (e.g., 10 mM) in the reaction buffer.
-
Add the desired molar excess of the labeling reagent to the protein solution. A starting point of 10- to 20-fold molar excess is recommended.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Removal of Excess Reagent:
-
Purify the labeled protein from the unreacted labeling reagent using a desalting column, dialysis, or spin filtration.
-
Protocol 2: Troubleshooting High Background with a Blocking Step
-
Blocking:
-
Before the labeling reaction, incubate the protein sample with a blocking agent (e.g., 1% BSA in the reaction buffer) for 30-60 minutes at room temperature.
-
-
Labeling:
-
Proceed with the labeling reaction as described in Protocol 1, adding the benzenethiosulfonic acid sodium salt directly to the blocking solution containing the protein.
-
-
Purification:
-
Purify the labeled protein to remove the blocking agent and excess labeling reagent. This may require a more specific purification method, such as affinity chromatography, if the blocking agent has a similar size to the target protein.
-
Visualizations
References
Validation & Comparative
Comparing Benzenethionosulfonic acid sodium salt to other sulfenylating agents
An important clarification regarding the initial topic: The user's request specified a comparison involving "Benzenethionosulfonic acid sodium salt." Our comprehensive research indicates that this compound is not recognized as a standard sulfenylating agent in the chemical literature. The similarly named "Benzenesulfonic acid sodium salt" is a widely used industrial chemical, primarily in the manufacturing of detergents, dyes, and pharmaceuticals, but it does not function as a sulfenylating agent.[1][2] Therefore, this guide has been adapted to provide a comparison of commonly employed and well-documented electrophilic sulfenylating agents that are highly relevant to researchers, scientists, and drug development professionals.
This guide offers an objective comparison of the performance of key classes of electrophilic sulfenylating agents, supported by experimental data from peer-reviewed literature. We will delve into their reactivity, scope, and handling characteristics, providing researchers with the necessary information to select the optimal reagent for their synthetic needs.
Introduction to Sulfenylation and its Importance
Sulfenylation, the introduction of a thioether group (-SR) onto a molecule, is a fundamental transformation in organic synthesis and chemical biology. Thioethers are prevalent structural motifs in a wide array of pharmaceuticals, agrochemicals, and functional materials. In the biological realm, the reversible S-sulfenylation of cysteine residues in proteins has emerged as a critical post-translational modification for regulating protein function and signal transduction.[3] The development of efficient and selective sulfenylating agents is therefore of paramount importance.
Comparison of Common Sulfenylating Agents
The selection of a sulfenylating agent is dictated by factors such as the nucleophilicity of the substrate, desired reactivity, and reaction conditions. Here, we compare three major classes of electrophilic sulfenylating agents: N-(Aryl/alkylthio)imides, sulfonyl hydrazides, and sulfinic acid derivatives.
Data Presentation
The following tables summarize the performance of these agents in the sulfenylation of indoles, a common heterocyclic scaffold in medicinal chemistry. It is important to note that the data is compiled from different studies and direct, side-by-side comparisons under identical conditions are limited. The presented data should therefore be interpreted as representative examples of the performance of each class of reagent.
Table 1: Sulfenylation of Indole with Various Phenylsulfenylating Agents
| Sulfenylating Agent | Reagent Class | Catalyst/Promoter | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(Phenylthio)phthalimide | N-(Aryl/alkylthio)imide | MgBr₂ (0.5 mol%) | Not specified | Not specified | Not specified | Good to excellent | [4] |
| Diphenyl disulfide | Disulfide | I₂/SeO₂ | Not specified | Not specified | Not specified | Good to excellent | [5] |
| Benzenesulfonyl hydrazide | Sulfonyl Hydrazide | Iodophor (5% povidone-iodine soln.) | Water | 110 | 12 | 66 | [5] |
| Sodium benzenesulfinate | Sulfinic Acid Derivative | Hydroiodic acid | Acetonitrile | Room Temp. | 2 | High | [6] |
| Thiophenol | Thiol | HBr (aq) | DMSO:CHCl₃ (1:1) | 100 | 2 | High | [5] |
Table 2: General Characteristics of Sulfenylating Agent Classes
| Reagent Class | Reactivity | Stability/Handling | Substrate Scope | Key Advantages | Key Disadvantages |
| N-(Aryl/alkylthio)imides | High | Crystalline solids, stable, easy to handle | Broad, effective for C-, N-, and S-nucleophiles | High reactivity, odorless, good yields | Can require a catalyst, phthalimide byproduct |
| Sulfonyl Hydrazides | Moderate to High | Stable, crystalline solids | Good for electron-rich arenes and heterocycles | Readily available, stable, environmentally benign byproducts (N₂, H₂O) | Often require elevated temperatures and catalysts |
| Sulfinic Acid Derivatives | Moderate | Generally stable salts | Good for electron-rich arenes | Odorless, stable, readily available | Can require strong acids or catalysts for activation |
| Disulfides | Moderate | Stable liquids or solids | Broad, but can be less reactive than N-(thio)imides | Commercially available | Can have unpleasant odors (if derived from volatile thiols), may require activation |
| Thiols | Variable (used to generate the electrophile in situ) | Pungent odor, susceptible to oxidation | Broad | Inexpensive and readily available | Strong odor, requires an oxidant to generate the electrophilic species |
Experimental Protocols
General Protocol for C-3 Sulfenylation of Indoles with Sulfonyl Hydrazides
This protocol is adapted from a procedure utilizing an iodophor as the catalyst in an aqueous medium.[5]
Materials:
-
Indole
-
Benzenesulfonyl hydrazide
-
Iodophor (5% solution of povidone-iodine in water)
-
Dichloromethane
-
Saturated salt solution
-
10 mL sealed reaction tube
Procedure:
-
To a 10 mL sealed reaction tube, add the indole (0.3 mmol) and benzenesulfonyl hydrazide (0.9 mmol).
-
Add 2 mL of the iodophor solution.
-
Seal the tube and heat the reaction mixture to 110 °C for 12 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add 10 mL of a saturated salt solution and extract the mixture with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 3-sulfenylindole.
Protocol for Detection of Protein S-Sulfenylation in Cell Lysates
This protocol outlines a general workflow for the detection of S-sulfenylated proteins in vitro using a benzothiazine-based probe (BTD).[7]
Materials:
-
Cultured cells (e.g., RKO cells)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) containing a protease inhibitor cocktail
-
Benzothiazine-based probe (BTD)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAM)
-
Click chemistry reagents (e.g., azide-biotin, copper(II) sulfate, TBTA)
-
Streptavidin beads
-
SDS-PAGE and Western blotting reagents
-
Streptavidin-HRP conjugate for detection
Procedure:
-
Cell Lysis: Harvest cultured cells and lyse them in a suitable lysis buffer on ice.
-
Probe Labeling: Incubate the cell lysate with the BTD probe (e.g., 5 mM) at 37 °C for 2 hours to label S-sulfenylated proteins.
-
Reduction and Alkylation: Reduce disulfide bonds by adding DTT (final concentration 10 mM) and incubating at 37 °C for 1 hour. Subsequently, alkylate free thiols by adding IAM (final concentration 40 mM) and incubating for 30 minutes in the dark at room temperature.
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) reaction to attach a biotin tag to the BTD-labeled proteins.
-
Enrichment of Biotinylated Proteins: Use streptavidin-coated beads to enrich the biotin-tagged proteins from the total lysate.
-
SDS-PAGE and Western Blotting: Elute the enriched proteins from the beads and separate them by SDS-PAGE. Transfer the proteins to a membrane and probe with a streptavidin-HRP conjugate.
-
Detection: Visualize the S-sulfenylated proteins using a suitable chemiluminescent substrate.
Mandatory Visualizations
Signaling Pathway: EGFR Activation and Protein Sulfenylation
The epidermal growth factor receptor (EGFR) signaling pathway is a key regulator of cell growth and proliferation, and its dysregulation is implicated in cancer. Upon ligand binding, EGFR activation leads to the production of reactive oxygen species (ROS), which in turn can cause the S-sulfenylation of specific cysteine residues on EGFR and other signaling proteins, modulating their activity.[8][9][10]
Caption: EGFR signaling pathway illustrating ligand-induced ROS production and subsequent S-sulfenylation.
Experimental Workflow: Detection of Protein S-Sulfenylation
The following diagram illustrates a typical workflow for the chemoproteomic analysis of protein S-sulfenylation in biological samples.
Caption: General workflow for the detection and identification of S-sulfenylated proteins.
Logical Relationship: Selection of a Sulfenylating Agent
This diagram outlines the key considerations for selecting an appropriate sulfenylating agent for a given chemical transformation.
References
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. On-water accelerated sulfenylation of indole derivatives under visible light irradiation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00429B [pubs.rsc.org]
- 4. N-Sulfenylsuccinimide/phthalimide: an alternative sulfenylating reagent in organic transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient Synthesis of 3‐Mercaptoindoles via HI‐Promoted Sulfenylation of Indoles with Sodium Sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proteome-wide analysis of cysteine S-sulfenylation using a benzothiazine-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Site-specific mapping and quantification of protein S-sulfenylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Chemical Approach for the Detection of Protein Sulfinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrevlett.com [chemrevlett.com]
A Comparative Guide to Cysteine Modification Reagents: Alternatives to Benzenethionosulfonic Acid Sodium Salt
For researchers, scientists, and drug development professionals, the selective modification of cysteine residues in proteins is a cornerstone of chemical biology and drug discovery. Benzenethionosulfonic acid sodium salt (BTS) has been a reagent of interest for inducing S-thionylation of cysteines. However, a range of alternative reagents offer distinct advantages in terms of reactivity, specificity, and application. This guide provides an objective comparison of BTS and its alternatives, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
This guide will delve into the performance of several key cysteine modification reagents:
-
This compound (BTS): A reagent that leads to the formation of a disulfide bond with a phenylsulfonyl group.
-
Iodoacetamide (IAM): A classic alkylating agent that forms a stable thioether bond with cysteine residues.
-
N-Ethylmaleimide (NEM): A Michael acceptor that reacts rapidly with thiols to form a stable thioether adduct.
-
Dimedone-based Probes: A class of reagents that specifically target the sulfenic acid form of cysteine, a key intermediate in redox signaling.
Performance Comparison
The choice of a cysteine modification reagent is dictated by the specific experimental goals, including the desired type of modification (reversible vs. irreversible), the required reaction speed, and the tolerance for potential side reactions. The following table summarizes the key performance characteristics of the discussed reagents.
| Reagent | Modification Type | Reaction Mechanism | Relative Reactivity | pH Optimum | Key Advantages | Potential Side Reactions |
| This compound (BTS) | S-thionylation (Disulfide) | Nucleophilic attack by thiolate | Moderate | Neutral to slightly alkaline | Introduces a unique modification for specific applications. | Limited data on side reactions with other amino acids. |
| Iodoacetamide (IAM) | Alkylation (Thioether) | SN2 nucleophilic substitution | Moderate | Neutral to alkaline (pH 7-9)[1] | Forms a very stable, irreversible bond[2]; high specificity at controlled pH and concentration.[3] | Can react with histidine, lysine, methionine, and N-termini at higher pH and excess reagent.[2][3] |
| N-Ethylmaleimide (NEM) | Michael Addition (Thioether) | Michael 1,4-addition | High[4][5] | Neutral (pH 6.5-7.5)[6] | Rapid and efficient reaction kinetics[4][5]; effective at near-neutral pH. | Can react with primary amines (lysine, N-termini) and histidine at pH > 7.5[6][7]; the maleimide ring can undergo hydrolysis. |
| Dimedone-based Probes | Sulfenic Acid Trapping | Nucleophilic attack on sulfenic acid | Specific to Cys-SOH | Broad (pH 5.5-8.0 has been shown to be effective)[8] | Highly specific for cysteine sulfenic acid[8][9]; allows for the study of redox signaling. | Does not react with reduced thiols or other common cysteine modifications. |
Experimental Protocols
Detailed and standardized protocols are crucial for reproducible and reliable results in cysteine modification experiments. Below are representative protocols for each class of reagent.
Protocol 1: Cysteine S-thionylation using this compound (BTS)
This protocol is a general guideline for the S-thionylation of cysteine residues in a purified protein.
Materials:
-
Purified protein containing cysteine residues
-
This compound (BTS)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Quenching solution (e.g., 10 mM DTT)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be modified, they must first be reduced using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.
-
Reagent Preparation: Prepare a fresh stock solution of BTS (e.g., 100 mM) in the Reaction Buffer.
-
Reaction: Add a 10- to 50-fold molar excess of BTS to the protein solution. The optimal excess will need to be determined empirically.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours. The reaction time may need to be optimized.
-
Quenching: Add a quenching solution (e.g., DTT) to consume any unreacted BTS.
-
Purification: Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for downstream applications.
-
Analysis: Confirm the modification by mass spectrometry or other appropriate analytical techniques.
Protocol 2: Cysteine Alkylation using Iodoacetamide (IAM)
This protocol outlines the alkylation of reduced cysteine residues. It is critical to perform this reaction in the dark to prevent the light-sensitive degradation of iodoacetamide.[3]
Materials:
-
Protein sample
-
Reducing agent (e.g., DTT or TCEP)
-
Iodoacetamide (IAM)
-
Alkylation Buffer (e.g., 50 mM Tris-HCl, pH 8.0-8.5, containing 6 M Guanidine HCl or 8 M Urea for denaturation if required)
-
Quenching solution (e.g., 2-mercaptoethanol or DTT)
-
Desalting column or dialysis equipment
Procedure:
-
Reduction: Dissolve the protein in Alkylation Buffer and add the reducing agent (e.g., 10 mM DTT). Incubate at 37-56°C for 1 hour to reduce all disulfide bonds.
-
Alkylation: Prepare a fresh stock solution of IAM (e.g., 500 mM in buffer). Add IAM to the reduced protein solution to a final concentration that is in slight excess over the reducing agent (e.g., 15-20 mM).
-
Incubation: Incubate the reaction in the dark at room temperature for 30-60 minutes.
-
Quenching: Quench the reaction by adding a thiol-containing reagent like 2-mercaptoethanol or DTT.
-
Purification: Remove excess reagents by dialysis or using a desalting column.
-
Analysis: Verify the completion of the alkylation by mass spectrometry.
Protocol 3: Cysteine Modification using N-Ethylmaleimide (NEM)
This protocol describes a typical procedure for labeling cysteine residues with NEM.
Materials:
-
Protein sample
-
N-Ethylmaleimide (NEM)
-
Reaction Buffer (e.g., 50 mM Phosphate buffer, pH 6.5-7.5)
-
Quenching solution (e.g., DTT or 2-mercaptoethanol)
-
Desalting column
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer. If necessary, reduce disulfide bonds as described in the IAM protocol and remove the reducing agent.
-
Reagent Preparation: Prepare a fresh stock solution of NEM (e.g., 100 mM in water or buffer).
-
Reaction: Add a 10-fold molar excess of NEM to the protein solution.
-
Incubation: Incubate at room temperature for 1-2 hours.[6]
-
Quenching: Stop the reaction by adding a quenching solution.
-
Purification: Remove unreacted NEM and byproducts using a desalting column.
-
Analysis: Analyze the modified protein using appropriate methods.
Protocol 4: Detection of Cysteine Sulfenic Acid using Dimedone-based Probes
This protocol provides a general workflow for labeling sulfenic acids in proteins.
Materials:
-
Cell lysate or purified protein
-
Dimedone-based probe (e.g., with a biotin or fluorescent tag)
-
Lysis Buffer (if using cell lysates, should contain protease inhibitors and catalase to prevent post-lysis oxidation)
-
Alkylating agent (e.g., NEM) to block free thiols
-
Streptavidin beads (for biotinylated probes)
Procedure:
-
Sample Preparation: For cell-based assays, treat cells with the desired stimulus. Lyse the cells in a buffer containing the dimedone-based probe and an alkylating agent like NEM to block free thiols and prevent their oxidation after lysis.[10]
-
Labeling: Incubate the lysate with the probe. The concentration of the probe and incubation time will depend on the specific probe and experimental setup.
-
Enrichment (for biotinylated probes): After labeling, incubate the lysate with streptavidin beads to capture the biotin-labeled proteins.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the captured proteins from the beads and analyze by western blotting or mass spectrometry to identify the sulfenylated proteins.
Visualizing the Molecular Landscape
To better understand the processes involved in cysteine modification, the following diagrams illustrate a key signaling pathway where cysteine oxidation plays a crucial role and a general workflow for cysteine modification experiments.
Caption: A generalized experimental workflow for cysteine modification.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of reaction conditions providing rapid and specific cysteine alkylation for peptide-based mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical approaches to detect and analyze protein sulfenic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Mass Spectrometry Analysis of Proteins Modified by Benzenethiosulfonic Acid Sodium Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of benzenethiosulfonic acid sodium salt with other common protein thiol-modifying reagents for mass spectrometry-based proteomics. We will delve into the underlying chemistry, present available experimental data, and provide detailed protocols to assist researchers in selecting the optimal tool for their specific needs.
Introduction to Thiol Modification for Mass Spectrometry
The study of protein function and regulation is intricately linked to the analysis of post-translational modifications (PTMs). Among these, the modification of cysteine residues is of particular interest due to the unique reactivity of the thiol group. Mass spectrometry has become an indispensable tool for identifying and quantifying these modifications. Chemical probes that selectively react with cysteine thiols are crucial for enriching and identifying modified peptides in complex biological samples.
Benzenethiosulfonic acid sodium salt is a thiol-reactive compound that belongs to the class of thiosulfonates. These reagents react with protein thiols to form a mixed disulfide bond, a modification known as S-thionylation. This guide will compare the properties and performance of benzenethiosulfonic acid sodium salt with other widely used thiol-reactive probes, namely maleimides and iodoacetamides.
Comparison of Thiol-Reactive Probes
The choice of a thiol-reactive probe for mass spectrometry analysis depends on several factors, including the desired reactivity, the stability of the modification, and the specific experimental goals. Here, we compare benzenethiosulfonic acid sodium salt with two other major classes of thiol-modifying reagents.
| Feature | Benzenethiosulfonic Acid Sodium Salt | Maleimides (e.g., N-ethylmaleimide) | Iodoacetamides (e.g., iodoacetamide) |
| Reaction Mechanism | Reversible disulfide bond formation | Irreversible thioether bond formation | Irreversible thioether bond formation |
| Reaction Specificity | High for thiols | High for thiols, but can react with other nucleophiles at high pH | High for thiols, but can have side reactions with other residues |
| Reversibility | Yes, with reducing agents (e.g., DTT, TCEP) | No | No |
| Mass Modification | +140.01 Da (Benzenesulfonyl group) | Varies with specific maleimide reagent | +57.02 Da (Carbamidomethyl group) |
| Stability in MS/MS | Generally stable, but the disulfide bond can be labile under certain CID conditions | Stable | Stable |
| Common Applications | Probing accessible thiols, reversible labeling studies | Blocking free thiols, quantitative proteomics (e.g., ICAT) | Blocking free thiols, alkylation of cysteines for sequencing |
Experimental Data
While specific quantitative data for the labeling efficiency and mass spectrometry performance of benzenethiosulfonic acid sodium salt is not extensively available in the literature, we can infer its performance based on the known chemistry of thiosulfonates. The reversible nature of the modification is a key differentiator.
Note: The following table presents a qualitative comparison based on the chemical properties of the reagent classes. Quantitative data would be highly dependent on specific experimental conditions.
| Parameter | Benzenethiosulfonic Acid Sodium Salt (Inferred) | Maleimides | Iodoacetamides |
| Labeling Efficiency | Moderate to High | High | High |
| Reaction Rate | Moderate | Fast | Moderate |
| Stability of Modification (during sample prep) | Stable under non-reducing conditions | Very Stable | Very Stable |
| Potential for Side Reactions | Low | Low to Moderate | Moderate |
| Suitability for Quantitative Proteomics | Potentially suitable for differential labeling strategies | Widely used in quantitative methods (e.g., ICAT, iTRAQ) | Commonly used for blocking in quantitative workflows |
Experimental Protocols
The following are generalized protocols for the modification of proteins with thiol-reactive reagents for mass spectrometry analysis. It is crucial to optimize these protocols for your specific protein of interest and experimental setup.
Protocol 1: Reversible Modification of Proteins with Benzenethiosulfonic Acid Sodium Salt
Objective: To label accessible cysteine residues in a protein with a benzenesulfonyl group for subsequent mass spectrometry analysis.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Benzenethiosulfonic acid sodium salt solution (freshly prepared in water or buffer)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for reversal
-
Urea or Guanidine-HCl (for denaturing conditions, optional)
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
Acetonitrile
-
C18 spin columns for desalting
Procedure:
-
Protein Preparation: Ensure the protein sample is free of any reducing agents. If necessary, perform a buffer exchange.
-
Labeling Reaction:
-
To your protein solution (e.g., 1 mg/mL), add benzenethiosulfonic acid sodium salt to a final concentration of 1-5 mM.
-
Incubate the reaction at room temperature for 1-2 hours.
-
-
Quenching (Optional): The reaction can be quenched by adding a small molecule thiol like β-mercaptoethanol.
-
Removal of Excess Reagent: Remove excess reagent by buffer exchange or dialysis.
-
Reduction and Alkylation (for bottom-up proteomics):
-
Denature the labeled protein with 8 M urea.
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 37°C.
-
Alkylate free thiols with 55 mM iodoacetamide for 45 minutes in the dark at room temperature.
-
-
Proteolytic Digestion:
-
Dilute the urea concentration to less than 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1%. Desalt the peptides using a C18 spin column.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS. Search for a mass modification of +140.01 Da on cysteine residues.
Protocol 2: Irreversible Modification of Proteins with Maleimide
Objective: To irreversibly label cysteine residues for protein identification and quantification.
Materials:
-
Protein of interest in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0)
-
Maleimide reagent (e.g., N-ethylmaleimide) solution (freshly prepared)
-
Other materials as listed in Protocol 1.
Procedure:
-
Protein Preparation: As in Protocol 1.
-
Labeling Reaction:
-
Add the maleimide reagent to the protein solution at a 10-fold molar excess over cysteine residues.
-
Incubate for 2 hours at room temperature.
-
-
Quenching: Quench the reaction by adding DTT or β-mercaptoethanol.
-
Sample Preparation for MS: Proceed with steps 4-8 as described in Protocol 1. The expected mass modification will depend on the specific maleimide reagent used.
Visualizing the Workflows and Concepts
To better illustrate the processes described, the following diagrams have been generated using the DOT language.
Caption: General experimental workflow for the mass spectrometry analysis of thiol-modified proteins.
Caption: Comparison of reversible and irreversible thiol modification mechanisms.
Conclusion
Benzenethiosulfonic acid sodium salt offers a valuable tool for the study of protein thiols, particularly when reversible labeling is desired. Its reaction with cysteine residues to form a mixed disulfide allows for the potential to study dynamic changes in thiol accessibility. In contrast, reagents like maleimides and iodoacetamides provide stable, irreversible modifications that are well-suited for many quantitative proteomics workflows.
The choice of reagent should be guided by the specific research question. For experiments requiring the capture and subsequent release of thiol-containing proteins or peptides, a reversible reagent like benzenethiosulfonic acid sodium salt is advantageous. For applications where permanent blocking of thiols is necessary, irreversible reagents are the preferred choice. Further research is needed to fully characterize the performance of benzenethiosulfonic acid sodium salt in modern mass spectrometry-based proteomics and to establish standardized protocols for its use.
Validating the site of modification by Benzenethionosulfonic acid sodium salt using proteomics
For researchers, scientists, and drug development professionals, the precise identification of protein modification sites is critical for understanding protein function, elucidating disease mechanisms, and developing targeted therapeutics. Cysteine residues, with their reactive thiol groups, are frequent targets of post-translational modifications (PTMs) that can act as molecular switches in cellular signaling. This guide provides a comparative overview of methodologies for validating these modification sites, with a focus on thiol-reactive reagents.
Notably, while this guide centers on the potential application of Benzenethiosulfonic acid sodium salt (BTSA) , it is important to state that there is a lack of published literature detailing its specific use in proteomics for the validation of protein modification sites. Therefore, this guide will present a theoretical application of BTSA based on the known reactivity of thiosulfonate compounds and compare it with established, well-documented alternative methods.
Benzenethiosulfonic acid sodium salt (BTSA): A Theoretical Application in Proteomics
Based on the chemical properties of thiosulfonates, BTSA is expected to react with the thiol group of cysteine residues to form a mixed disulfide bond, releasing benzenesulfinic acid as a byproduct. This reaction, known as S-thiosulfonation, would result in a specific mass shift on the modified cysteine, which can be detected by mass spectrometry.
The modification by BTSA would be reversible upon treatment with a reducing agent such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), which would regenerate the free thiol. This reversibility is a key feature that can be exploited in proteomics workflows.
A hypothetical workflow for using BTSA to identify modified cysteines could involve the following steps:
-
Blocking of free thiols: Initially, all unmodified, accessible cysteine residues in a protein sample are blocked with a standard alkylating agent like iodoacetamide (IAM).
-
Reduction of modified cysteines: The sample is then treated to reduce any endogenously modified cysteines (e.g., disulfides, S-nitrosylation), exposing new free thiol groups.
-
Labeling with BTSA: These newly exposed thiols are then specifically labeled with BTSA.
-
Proteolytic digestion and mass spectrometry: The proteins are digested into peptides, and the sample is analyzed by mass spectrometry to identify the peptides carrying the BTSA modification, thus pinpointing the site of the original modification.
Comparison with Alternative Methods
Several reagents are well-established for the labeling and validation of cysteine modification sites in proteomics. The following table compares the theoretical application of BTSA with three common alternatives: Iodoacetamide (IAM), N-Ethylmaleimide (NEM), and Biotin-Maleimide.
| Feature | Benzenethiosulfonic acid sodium salt (Theoretical) | Iodoacetamide (IAM) | N-Ethylmaleimide (NEM) | Biotin-Maleimide |
| Reaction Type | S-thiosulfonation (Disulfide bond formation) | Alkylation (Thioether bond formation) | Michael addition (Thioether bond formation) | Michael addition (Thioether bond formation) |
| Reversibility | Reversible (with reducing agents) | Irreversible | Irreversible | Irreversible |
| Mass Shift (Da) | +157.97 | +57.02 | +125.05 | +451.23 |
| Common Applications | Cysteine protection, potential for redox proteomics | Blocking of free thiols, quantitative proteomics (iTRAQ, TMT) | Blocking of free thiols, identifying reactive cysteines | Enrichment of modified peptides/proteins via avidin affinity |
| Advantages | Reversibility allows for "tag-switch" approaches. | Stable modification, well-characterized reactivity. | High reactivity and specificity for thiols. | Enables potent enrichment, reducing sample complexity. |
| Disadvantages | Not documented in proteomics literature, potential for disulfide exchange. | Irreversible, may not be suitable for all applications. | Irreversible, larger mass shift than IAM. | Large mass tag can affect peptide ionization, potential for non-specific binding of biotin. |
Quantitative Data Presentation
The following table presents hypothetical data from a proteomics experiment designed to quantify the occupancy of a specific cysteine modification site on a target protein under two conditions (Control vs. Treated). This illustrates the type of quantitative data that can be obtained using different labeling strategies.
| Labeling Reagent | Condition | Peptide Sequence | Precursor m/z | % Modification Occupancy |
| BTSA (Theoretical) | Control | K.VGAHAGEYGAEALER.M | 850.42 (unmodified) | 15% |
| Treated | K.VGAHAGEYGAEALER.M | 929.40 (BTSA-modified) | 65% | |
| IAM | Control | K.VGAHAGEYGAEALER.M | 878.93 (IAM-blocked) | 85% (unmodified pool) |
| Treated | K.VGAHAGEYGAEALER.M | 878.93 (IAM-blocked) | 35% (unmodified pool) | |
| Biotin-Maleimide | Control | K.VGAHAGEYGAEALER.M | 1076.53 (Biotin-modified) | 12% |
| Treated | K.VGAHAGEYGAEALER.M | 1076.53 (Biotin-modified) | 70% |
Note: The precursor m/z values are hypothetical and would depend on the charge state of the peptide.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for key experiments using established reagents for cysteine modification analysis.
Protocol 1: Blocking and Labeling of Cysteine Residues for Mass Spectrometry
Objective: To identify reversibly oxidized cysteine residues in a protein sample.
Materials:
-
Protein lysate
-
Urea
-
Tris-HCl, pH 8.5
-
Iodoacetamide (IAM)
-
Dithiothreitol (DTT)
-
Biotin-Maleimide
-
Trifluoroacetic acid (TFA)
-
Trypsin
-
C18 desalting spin columns
-
Streptavidin agarose beads
Procedure:
-
Protein Solubilization and Blocking:
-
Resuspend the protein lysate in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.5.
-
Add IAM to a final concentration of 50 mM to block all free cysteine thiols.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Reduction of Modified Cysteines:
-
Add DTT to a final concentration of 10 mM to reduce reversibly oxidized cysteines.
-
Incubate at 37°C for 1 hour.
-
-
Labeling with Biotin-Maleimide:
-
Remove excess DTT by buffer exchange using a desalting column.
-
Add Biotin-Maleimide to a final concentration of 20 mM.
-
Incubate in the dark at room temperature for 1 hour.
-
-
Protein Digestion:
-
Dilute the sample 4-fold with 100 mM Tris-HCl, pH 8.5 to reduce the urea concentration to 2 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Enrichment of Biotinylated Peptides:
-
Acidify the digest with TFA to a final concentration of 0.1%.
-
Desalt the peptides using a C18 spin column.
-
Incubate the desalted peptides with streptavidin agarose beads for 2 hours at room temperature to capture the biotin-labeled peptides.
-
Wash the beads extensively to remove non-biotinylated peptides.
-
-
Elution and Mass Spectrometry:
-
Elute the biotinylated peptides from the beads using a buffer containing 80% acetonitrile and 0.1% TFA.
-
Dry the eluted peptides and resuspend in a buffer suitable for LC-MS/MS analysis.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the validation of cysteine modification sites.
Caption: Experimental workflow for identifying sites of reversible cysteine modification.
Caption: The Keap1-Nrf2 signaling pathway, regulated by cysteine oxidation.
Caption: Logical structure for comparing different cysteine modification reagents.
Conclusion
The validation of cysteine modification sites is a dynamic field with a range of available tools. While Benzenethiosulfonic acid sodium salt is not currently an established reagent in the proteomics toolkit for this purpose, its theoretical reactivity suggests potential applicability. However, without experimental validation, its utility remains speculative. For researchers requiring robust and reproducible methods, established reagents such as iodoacetamide, N-ethylmaleimide, and biotin-maleimide, coupled with optimized proteomics workflows, remain the methods of choice. Future studies may explore the utility of BTSA and other novel thiosulfonate reagents, potentially expanding the repertoire of tools available for dissecting the complex landscape of the cysteine redoxome.
A Comparative Guide to Aryl Thiosulfonates for Disulfide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of disulfide bonds is a critical step in the synthesis and stabilization of peptides and proteins, playing a pivotal role in their structure and function. Among the various reagents available for this purpose, aryl thiosulfonates have emerged as a versatile and efficient class of compounds. This guide provides a comparative analysis of different aryl thiosulfonates, offering experimental data, detailed protocols, and a look at alternative methods to assist researchers in selecting the optimal reagent for their specific application.
Performance Comparison of Aryl Thiosulfonates
Aryl thiosulfonates react with free thiols (cysteine residues) via a thiol-disulfide exchange mechanism to form a new disulfide bond. The reactivity of these reagents can be influenced by the nature of the aryl group, affecting reaction rates and yields. While comprehensive head-to-head kinetic studies are not extensively available in the literature, existing research provides valuable insights into their relative performance.
One study compared the biological activity of a series of diaryl disulfides and diaryl thiosulfonates as tubulin polymerization inhibitors. While this is a measure of biological effect rather than direct disulfide formation efficiency, the study did find that thiosulfonates were generally more active than their corresponding disulfides, suggesting a higher reactivity of the thiosulfonate group.[1]
For a more direct comparison of disulfide bond formation efficiency, researchers often rely on monitoring the disappearance of free thiols using assays like the Ellman's test. The rate of this disappearance can serve as a proxy for the reaction kinetics of different aryl thiosulfonates under standardized conditions.
Table 1: Qualitative Performance Comparison of Common Thiosulfonates
| Aryl Thiosulfonate Reagent | Key Characteristics | Application Notes |
| S-Phenyl benzenethiosulfonate (SPBTS) | - Well-studied and commercially available. - Generally provides good yields. - The aromatic leaving group (benzenesulfinate) is a good leaving group, facilitating the reaction. | Suitable for a wide range of peptide and protein modifications. Can be used in both aqueous and organic solvent systems. |
| S-Methyl methanethiosulfonate (MMTS) | - A smaller, less sterically hindered reagent. - Can be more reactive than aryl thiosulfonates in some cases. - May lead to side reactions, including the formation of mixed disulfides with the methyl group.[2][3][4] | Often used for trapping the thiol-disulfide state of proteins and for studying S-nitrosylation.[2][4][5] Its potential to induce disulfide bond formation in addition to forming dithiomethane adducts should be considered.[2][3][4] |
| S-(2-Nitrophenyl) benzenethiosulfonate | - The nitro group is electron-withdrawing, which can increase the reactivity of the thiosulfonate. - The release of the colored 2-nitrothiophenol leaving group can be used to monitor the reaction progress spectrophotometrically. | Useful for applications where real-time monitoring of the reaction is desired. |
Alternatives to Aryl Thiosulfonates for Disulfide Bond Formation
While aryl thiosulfonates are effective, several other methods are available for disulfide bond formation, each with its own advantages and disadvantages.
Table 2: Comparison of Disulfide Bond Formation Methods
| Method | Reagents | Advantages | Disadvantages |
| Air Oxidation | Oxygen | - Simple and mild. - No need to remove excess reagents. | - Slow reaction rates. - Can lead to a mixture of products and over-oxidation. - Not suitable for complex peptides with multiple cysteines. |
| Oxidizing Agents | Iodine, Potassium ferricyanide, DMSO | - Faster reaction rates than air oxidation. | - Can lead to side reactions and over-oxidation of sensitive amino acids (e.g., Met, Trp). - Requires careful control of stoichiometry and reaction conditions. |
| Thiol-Disulfide Exchange | Glutathione (GSSG/GSH), Dithiothreitol (DTT) | - Mimics physiological conditions. - Can help in achieving the correct disulfide pairing in complex peptides. | - Can be slow and may not go to completion. - Requires careful optimization of redox potential. |
| Palladium-based Chemistry | Palladium salts, Disulfiram (DSF) | - Ultrafast and high-yielding for multiple disulfide bonds.[2] - Allows for regioselective disulfide bond formation.[2] | - Requires the use of a metal catalyst which may need to be removed. - Can be sensitive to other functional groups. |
| Orthogonal Protecting Groups | Cys(Trt), Cys(Acm), Cys(StBu) | - Enables the stepwise and regioselective formation of multiple disulfide bonds.[5] | - Requires multiple deprotection and oxidation steps, which can be time-consuming and reduce overall yield.[1] |
Experimental Protocols
General Workflow for Disulfide Bond Formation Using Aryl Thiosulfonates
The following is a generalized workflow for forming a disulfide bond in a peptide or protein using an aryl thiosulfonate.
Detailed Protocol: Disulfide Bond Formation in a Peptide using S-Phenyl Benzenethiosulfonate (SPBTS)
This protocol describes the formation of a single disulfide bond in a peptide containing two cysteine residues.
Materials:
-
Peptide with two free cysteine residues
-
S-Phenyl benzenethiosulfonate (SPBTS)
-
Reaction Buffer: 0.1 M Tris-HCl, pH 8.0
-
Quenching Solution: 1 M Dithiothreitol (DTT) in water
-
Ellman's Reagent (DTNB) solution (for monitoring)
-
HPLC system for purification
Procedure:
-
Peptide Preparation: Dissolve the lyophilized peptide in the Reaction Buffer to a final concentration of 1 mg/mL.
-
SPBTS Preparation: Prepare a 10 mM stock solution of SPBTS in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Reaction Initiation: Add a 1.2-fold molar excess of the SPBTS stock solution to the peptide solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature (20-25°C).
-
Reaction Monitoring: At regular intervals (e.g., 0, 15, 30, 60, and 120 minutes), take a small aliquot of the reaction mixture and determine the concentration of free thiols using the Ellman's Test (see protocol below). The reaction is considered complete when the concentration of free thiols is negligible.
-
Reaction Quenching: Once the reaction is complete, add a 10-fold molar excess of the Quenching Solution (DTT) to react with any unreacted SPBTS.
-
Purification: Purify the disulfide-bridged peptide from the reaction mixture using reverse-phase HPLC.
-
Characterization: Confirm the formation of the disulfide bond and the purity of the final product by mass spectrometry and analytical HPLC.
Protocol: Quantification of Free Thiols using Ellman's Test
The Ellman's test is a rapid and reliable method for quantifying free sulfhydryl groups in a sample.[6][7][8][9]
Materials:
-
Ellman's Reagent (DTNB) Stock Solution: 4 mg/mL DTNB in 0.1 M sodium phosphate buffer, pH 8.0.[9]
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0.[9]
-
Cysteine standards for calibration curve (optional, but recommended for accuracy).
Procedure:
-
Prepare a blank by adding a known volume of Reaction Buffer to a cuvette.
-
Add a small, known volume of the sample (from the disulfide bond formation reaction) to a separate cuvette containing Reaction Buffer.
-
To both the blank and the sample cuvettes, add a small volume of the DTNB Stock Solution and mix well.[9]
-
Incubate the solutions at room temperature for 15 minutes to allow for color development.[9]
-
Measure the absorbance of the sample at 412 nm against the blank.
-
The concentration of free thiols can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient of the 2-nitro-5-thiobenzoate (TNB) anion (14,150 M⁻¹cm⁻¹ at pH 8.0), b is the path length of the cuvette, and c is the molar concentration of the thiol.[9]
Visualization of Key Processes
Signaling Pathway: Thiol-Disulfide Exchange with Aryl Thiosulfonate
The fundamental reaction for disulfide bond formation using an aryl thiosulfonate is a thiol-disulfide exchange.
Experimental Workflow: Monitoring Reaction with Ellman's Test
This diagram illustrates the logical flow of monitoring the disulfide bond formation reaction.
This guide provides a foundational understanding of the use of aryl thiosulfonates for disulfide bond formation. The selection of the most appropriate reagent and method will ultimately depend on the specific peptide or protein, the desired reaction scale, and the available analytical instrumentation. Careful optimization of reaction conditions is always recommended to achieve the best results.
References
- 1. researchgate.net [researchgate.net]
- 2. General synthetic strategy for regioselective ultrafast formation of disulfide bonds in peptides and proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of Free Thiols and Disulfide Bonds Using Ellman's Reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Benzenethiosulfonic Acid Sodium Salt: A Comparative Guide to its Cross-Reactivity with Nucleophilic Residues
For researchers, scientists, and drug development professionals, understanding the precise reactivity of modifying agents is paramount. This guide provides a detailed comparison of the cross-reactivity of Benzenethiosulfonic Acid Sodium Salt with key nucleophilic amino acid residues: Cysteine, Lysine, Histidine, and Serine. Experimental data overwhelmingly demonstrates the exceptional selectivity of thiosulfonates for cysteine residues, a critical aspect for targeted protein modification.
Benzenethiosulfonic acid sodium salt belongs to the class of thiosulfonates, which are widely recognized for their ability to react specifically with thiol groups (-SH) under mild conditions. This high degree of selectivity is fundamental to their application in bioconjugation, proteomics, and drug development, where precise targeting of cysteine residues is often a primary objective.
Quantitative Comparison of Reactivity
The reaction of benzenethiosulfonic acid sodium salt with nucleophilic residues proceeds via a nucleophilic attack on the sulfur atom of the thiosulfonate group. The reactivity of the nucleophilic amino acid side chains generally follows the order of their nucleophilicity, which is significantly influenced by their respective pKa values and the reaction pH. The thiolate anion (R-S⁻) of cysteine is a much stronger nucleophile than the neutral amine group of lysine, the imidazole ring of histidine, or the hydroxyl group of serine at physiological pH.
While extensive quantitative data for the reaction of benzenethiosulfonic acid sodium salt with cysteine exists, similar data for lysine, histidine, and serine is scarce in the literature. This is a strong indication that the reactions with these other nucleophilic residues are significantly slower and often considered negligible, especially in the presence of reactive cysteine residues. The data presented below reflects the high selectivity of thiosulfonates for thiols.
| Nucleophilic Residue | Side Chain Functional Group | Typical pKa | Relative Reactivity with Benzenethiosulfonate | Rate Constant (M⁻¹s⁻¹) |
| Cysteine | Thiol (-SH) | ~8.3 | ++++ (Very High) | Available in literature (highly pH-dependent) |
| Lysine | Amine (-NH₂) | ~10.5 | + (Very Low/Negligible) | Not reported/Considered negligible |
| Histidine | Imidazole | ~6.0 | + (Very Low/Negligible) | Not reported/Considered negligible |
| Serine | Hydroxyl (-OH) | ~13 | - (Extremely Low/Negligible) | Not reported/Considered negligible |
Note: The reactivity is highly dependent on the pH of the reaction medium, which affects the protonation state of the nucleophilic groups. The data in this table is a generalized comparison under typical bioconjugation conditions (near-neutral pH).
Experimental Protocols
The following is a representative protocol for assessing the modification of a protein containing a cysteine residue with benzenethiosulfonic acid sodium salt.
Objective: To determine the rate and extent of cysteine modification in a model protein (e.g., Bovine Serum Albumin, BSA) by benzenethiosulfonic acid sodium salt.
Materials:
-
Model protein (e.g., BSA) solution in phosphate-buffered saline (PBS), pH 7.4
-
Benzenethiosulfonic acid sodium salt solution in PBS, pH 7.4
-
Ellman's Reagent (5,5'-dithiobis-(2-nitrobenzoic acid), DTNB) for thiol quantification
-
Spectrophotometer
-
Reaction buffer (PBS, pH 7.4)
Procedure:
-
Protein and Reagent Preparation:
-
Prepare a 1 mg/mL solution of the model protein in PBS.
-
Prepare a 10 mM stock solution of benzenethiosulfonic acid sodium salt in PBS.
-
-
Reaction Setup:
-
In a microcentrifuge tube, mix the protein solution with the benzenethiosulfonic acid sodium salt solution at a desired molar ratio (e.g., 1:1, 1:10 protein:reagent).
-
Incubate the reaction mixture at room temperature for various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Quantification of Free Thiols:
-
At each time point, take an aliquot of the reaction mixture and add it to a solution of Ellman's Reagent in a suitable buffer.
-
Measure the absorbance at 412 nm to quantify the remaining free thiol groups. A decrease in absorbance over time indicates the progress of the modification reaction.
-
-
Data Analysis:
-
Calculate the percentage of modified cysteine residues at each time point.
-
Plot the percentage of modification against time to determine the reaction kinetics. The second-order rate constant can be calculated from this data.
-
To assess cross-reactivity , the same protocol can be followed using proteins with accessible lysine, histidine, or serine residues in the absence of reactive cysteines. The lack of a significant decrease in a specific amino acid's reactivity (which would require different detection methods, such as mass spectrometry) would confirm the low cross-reactivity.
Mandatory Visualizations
The following diagrams illustrate the selective nature of the reaction and a typical experimental workflow.
Caption: Reaction selectivity of Benzenethiosulfonate.
Caption: Workflow for assessing Cysteine modification.
Spectroscopic Confirmation of S-Phenylsulfonyl-Cysteine Adducts: A Comparative Guide
The formation of covalent adducts between electrophilic compounds and cysteine residues in proteins is a critical area of study in drug development, toxicology, and redox biology. The S-phenylsulfonyl-cysteine adduct, arising from the reaction of reactive phenylsulfonylating agents with the thiol group of cysteine, represents a stable post-translational modification. Accurate confirmation of this adduct is paramount for understanding mechanisms of action and off-target effects. This guide provides a comparative overview of the primary spectroscopic methods used for this purpose: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, complete with experimental data and protocols.
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone technique for identifying protein modifications due to its exceptional sensitivity and mass accuracy.[1] The fundamental principle behind its application here is the detection of a precise mass increase in a peptide or protein corresponding to the addition of a phenylsulfonyl group (-SO₂Ph) to a cysteine residue.
Data Presentation: Mass Shift Analysis
The formation of an S-phenylsulfonyl-cysteine adduct results in a predictable mass increase. This mass shift is the primary evidence sought in MS analysis.
| Modification | Chemical Formula of Adduct | Mass Increase (Monoisotopic) | Mass Increase (Average) |
| Phenylsulfonyl | -SO₂C₆H₅ | +141.0038 Da | +141.17 Da |
Table 1. Expected mass increase upon formation of an S-phenylsulfonyl-cysteine adduct.
Tandem MS (MS/MS) provides further confirmation by fragmenting the modified peptide. The resulting spectrum will show characteristic fragment ions (b- and y-ions) that allow for the precise localization of the modification on the cysteine residue.[2] The mass of the cysteine residue within these fragments will be increased by the mass of the phenylsulfonyl group.
Experimental Protocol: Bottom-Up Proteomics Workflow for Adduct Identification
This protocol outlines a standard "bottom-up" approach, where the adducted protein is digested into smaller peptides for analysis.[3]
-
Sample Preparation (Reduction and Alkylation):
-
Treat the protein sample with a reducing agent like dithiothreitol (DTT) to break any existing disulfide bonds.
-
To prevent the re-formation of disulfide bonds, cap all free cysteine residues with an alkylating agent such as iodoacetamide (IAM) or N-ethylmaleimide (NEM).[4][5] This step is crucial to distinguish between cysteines that were originally adducted and those that were free. The S-phenylsulfonyl adduct is stable and will not react with these agents.
-
-
Protein Digestion:
-
Digest the alkylated protein into peptides using a protease, typically trypsin, which cleaves C-terminal to lysine and arginine residues.[4]
-
-
Liquid Chromatography (LC) Separation:
-
Separate the resulting peptide mixture using reverse-phase liquid chromatography. This step reduces sample complexity before introduction into the mass spectrometer.[3]
-
-
MS and MS/MS Analysis:
-
Analyze the eluted peptides using an electrospray ionization (ESI) mass spectrometer.[1][2]
-
Set the instrument to perform data-dependent acquisition (DDA), where the instrument automatically selects the most abundant peptide ions from a full MS scan for fragmentation (MS/MS).[3][6]
-
Instrument Settings Example:
-
Mass Analyzer: Orbitrap or TOF for high resolution and mass accuracy.[7][8]
-
MS Scan Range: m/z 350–1600.
-
MS/MS: Use collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
Dynamic Exclusion: Set to exclude previously fragmented ions for a short period (e.g., 30 seconds) to increase coverage.[6]
-
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to match the experimental MS/MS spectra against a protein sequence database.[4]
-
Specify the S-phenylsulfonyl modification on cysteine (+141.0038 Da) as a variable modification in the search parameters.
-
Also include other potential modifications like carbamidomethylation of cysteine (from IAM) and oxidation of methionine.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed atomic-level structural information about molecules in solution.[10] For confirming S-phenylsulfonyl-cysteine adducts, NMR is used to detect changes in the chemical environment of the cysteine residue's protons and carbons upon modification.
Data Presentation: Chemical Shift Perturbations
The formation of the adduct significantly alters the electron density around the α-carbon (Cα) and β-carbon (Cβ) of the cysteine residue, leading to measurable changes (perturbations) in their NMR chemical shifts.
| Nucleus | Unmodified Cysteine (Reduced) ¹³C Chemical Shift (ppm) | S-Phenylsulfonyl-Cysteine ¹³C Chemical Shift (ppm) (Predicted) | Unmodified Cysteine (Reduced) ¹H Chemical Shift (ppm) | S-Phenylsulfonyl-Cysteine ¹H Chemical Shift (ppm) (Predicted) |
| Cα | ~58.1 - 59.3[11] | Downfield shift expected | ~4.0 - 4.5 | Downfield shift expected |
| Cβ | ~27.3[11] | ~40 - 45 (significant downfield shift) | ~2.8 - 3.2 | ~3.5 - 4.0 (significant downfield shift) |
Table 2. Typical ¹³C and ¹H chemical shifts for unmodified cysteine residues and predicted shifts for S-phenylsulfonyl-cysteine. Absolute values can vary based on local protein structure and solvent conditions.
The most indicative change is the large downfield shift of the Cβ signal, as it is directly attached to the modified sulfur atom.[11][12] Two-dimensional NMR experiments, such as ¹H-¹³C HSQC, are typically used to correlate the proton and carbon signals, providing unambiguous assignment.
Experimental Protocol: NMR Analysis of Adducted Peptides
This protocol is suitable for analyzing a purified peptide or a small, stable protein. Isotopic labeling (e.g., with ¹³C and ¹⁵N) is often required for larger proteins but may not be necessary for observing the adduct on a smaller peptide.[13]
-
Sample Preparation:
-
Prepare the adducted peptide or protein at a concentration suitable for NMR (typically >100 µM).
-
Dissolve the sample in a deuterated buffer (e.g., 90% H₂O/10% D₂O phosphate buffer) to minimize the solvent signal.[14]
-
-
NMR Data Acquisition:
-
Acquire spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).
-
1D ¹H Spectrum: Acquire a simple 1D proton spectrum to get an overall view of the sample.
-
2D ¹H-¹³C HSQC Spectrum: This is the key experiment. It generates a spectrum with peaks corresponding to each carbon atom that is directly bonded to a proton.
-
Instrument Settings Example:
-
Temperature: 298 K (25 °C).
-
Reference: Use an internal reference standard like DSS.
-
The exact pulse sequences and acquisition parameters will depend on the specific instrument and sample.
-
-
-
Data Analysis:
-
Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).
-
Compare the ¹H-¹³C HSQC spectrum of the adducted sample with that of an unmodified control sample.
-
Identify new peaks or significantly shifted peaks in the cysteine region of the spectrum. The appearance of a Cβ signal in the ~40-45 ppm range, correlated to protons around 3.5-4.0 ppm, is strong evidence for the S-phenylsulfonyl adduct.
-
Mandatory Visualizations
Workflow for MS-Based Adduct Confirmation
Workflow for identifying S-phenylsulfonyl-cysteine adducts using bottom-up proteomics.
Reaction of Cysteine with a Phenylsulfonylating Agent
Covalent modification of a cysteine residue to form an S-phenylsulfonyl adduct.
Comparison of Methods
| Feature | Mass Spectrometry (MS) | NMR Spectroscopy |
| Sensitivity | High (femtomole to attomole) | Low (micromole) |
| Information | Provides mass of the adduct and its location on the peptide sequence.[2] | Provides detailed 3D structural information in the vicinity of the adduct. |
| Sample Req. | Small quantities, complex mixtures can be analyzed (e.g., cell lysates). | Larger quantities of highly pure sample required. |
| Protein Size | Applicable to large proteins and complexes (via bottom-up proteomics). | Practically limited to smaller, soluble proteins or peptides (< ~30 kDa). |
| Throughput | High | Low |
| Confirmation | Confirms covalent bond by mass addition. | Confirms covalent bond by observing through-bond correlations and chemical shift changes.[15] |
Conclusion
Mass spectrometry and NMR spectroscopy are powerful, complementary techniques for confirming the formation of S-phenylsulfonyl-cysteine adducts.
-
Mass Spectrometry is the method of choice for initial discovery and routine confirmation due to its high sensitivity, throughput, and ability to pinpoint the modification site within a protein's primary sequence. It is well-suited for analyzing complex biological samples.
-
NMR Spectroscopy , while less sensitive and more demanding in terms of sample requirements, offers unparalleled insight into the atomic-level structural consequences of adduct formation. It can reveal how the modification impacts the local protein fold and dynamics, which is crucial for understanding functional effects.
For most research and drug development applications, a workflow beginning with MS for identification and localization, potentially followed by targeted NMR studies on a purified protein or peptide for structural characterization, provides the most comprehensive and robust confirmation.
References
- 1. Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfrbm.org [sfrbm.org]
- 3. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Modification of cysteine residues for mass spectrometry-based proteomic analysis: facts and artifacts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Mass Spectrometry-Based Structural Analysis of Cysteine-Rich Metal-Binding Sites in Proteins with MetaOdysseus R Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. In-depth Analysis of Tandem Mass Spectrometry Data from Disparate Instrument Types - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of 13Cα and 13Cβ chemical shifts of cysteine and cystine residues in proteins: a quantum chemical approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Close correlation between thiolate basicity and certain NMR parameters in cysteine and cystine microspecies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Chemical Biology Primer for NMR Spectroscopists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Disposal Procedures for Benzenethionosulfonic acid sodium salt
The following provides critical safety and logistical guidance for the proper disposal of Benzenethionosulfonic acid sodium salt (CAS Number: 1887-29-2). This information is intended for researchers, scientists, and drug development professionals. It is imperative to supplement this guidance with a thorough review of your institution's specific safety protocols and in consultation with your Environmental Health and Safety (EHS) department.
Chemical and Safety Data
Limited quantitative data is publicly available for this compound. The following table summarizes key information derived from supplier and database resources.
| Property | Value | Source |
| CAS Number | 1887-29-2 | [1] |
| Molecular Formula | C₆H₅S(=S)(=O)ONa | |
| Molecular Weight | 196.22 g/mol | |
| Melting Point | 275 °C (decomposes) | |
| Storage Class | 11 (Combustible Solids) | |
| Water Hazard Class (WGK) | WGK 3 (Highly hazardous to water) |
Experimental Protocols: Disposal Methodology
The proper disposal of this compound is dictated by its classification as a combustible solid and, most critically, as a substance highly hazardous to water. Under no circumstances should this chemical be disposed of down the drain or in regular waste streams.
Step-by-Step Disposal Plan:
-
Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Containerization:
-
Ensure the original container is securely sealed. If the original container is compromised, transfer the waste to a new, clean, and properly labeled container.
-
The container must be clearly labeled with the full chemical name: "this compound" and the CAS number "1887-29-2".
-
Attach a hazardous waste tag, filled out according to your institution's EHS guidelines.
-
-
Waste Collection:
-
Storage Pending Disposal:
-
Store the sealed and labeled hazardous waste container in a designated, secure satellite accumulation area.
-
The storage area should be cool, dry, and well-ventilated.
-
-
Arranging for Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with all necessary information regarding the chemical and its quantity.
-
-
Spill Management:
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Guide to Handling Benzenethionosulfonic Acid Sodium Salt
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Benzenethionosulfonic acid sodium salt (CAS No. 1887-29-2), a compound used in various chemical syntheses. Adherence to these procedures is critical for minimizing risks and ensuring the well-being of all laboratory personnel.
Immediate Safety and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is necessary to prevent contact and inhalation. While some sources may classify this compound as non-hazardous, others indicate that it can be irritating to the eyes, respiratory system, and skin.[1] Therefore, it is prudent to adopt a cautious approach and utilize the following personal protective equipment (PPE):
| Protective Equipment | Specifications and Usage |
| Eye Protection | Wear chemical safety goggles or a face shield.[2] |
| Hand Protection | Wear appropriate chemical-impermeable gloves.[1][2] |
| Skin and Body Protection | A lab coat or other suitable protective clothing should be worn to prevent skin contact.[1][2] |
| Respiratory Protection | In situations where dust may be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] |
Operational Plan for Handling and Storage
Proper handling and storage are crucial to maintaining the stability of this compound and preventing accidental exposure.
Handling:
-
Always handle this compound in a well-ventilated area, such as a chemical fume hood.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use non-sparking tools to prevent ignition sources.[2]
-
Ground and bond containers when transferring material to prevent electrostatic discharge.[2]
-
Avoid contact with skin and eyes.[2]
-
Do not breathe in dust, vapor, mist, or gas.[1]
Storage:
-
Store in a tightly closed container in a cool, dry place.[1]
-
This compound is hygroscopic, meaning it absorbs moisture from the air, so protection from moisture is essential.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[1]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.
-
The chemical should be collected and placed in a suitable, closed container for disposal.[2]
-
Do not allow the chemical to enter drains, as its environmental impact has not been fully investigated.[2]
Emergency Procedures and First Aid
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation develops.[1] |
| Inhalation | Move the exposed person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water. Seek medical attention. |
Workflow for Handling this compound
To provide a clear, step-by-step guide for a common laboratory task, the following workflow outlines the process of weighing and dissolving this compound.
A step-by-step workflow for the safe handling of the chemical.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
